molecular formula C9H6FNO3 B2966358 Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate CAS No. 1909319-55-6

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate

Cat. No.: B2966358
CAS No.: 1909319-55-6
M. Wt: 195.149
InChI Key: SWCAWRAJRZBUBE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is a fluorinated benzoxazole derivative with the molecular formula C 9 H 6 FNO 3 and a molecular weight of 195.15 g/mol . Its CAS number is 1909319-55-6 . This compound serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of more complex molecules. Benzoxazole scaffolds are of immense importance in pharmaceutical and agrochemical research . They are known to exhibit a broad spectrum of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and antiepileptic properties . Furthermore, recent lead optimization studies highlight benzoxazole carboxamides as a promising class of compounds for targeting enzymes like acid ceramidase, with potential applications in treating severe neurological lysosomal storage diseases such as Gaucher's and Krabbe's . As a synthetic intermediate, this compound provides researchers with a key structure for developing novel bioactive molecules and probing biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCAWRAJRZBUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-55-6
Record name methyl 5-fluoro-1,2-benzoxazole-3-carboxylate
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Foundational & Exploratory

Synthesis, Characterization, and Pharmacological Application of Methyl 5-Fluoro-1,2-Benzoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (also known as methyl 5-fluorobenzo[d]isoxazole-3-carboxylate) is a highly versatile, privileged heterocyclic building block. The 1,2-benzoxazole (benzisoxazole) scaffold is a critical pharmacophore in modern medicinal chemistry. The strategic placement of a fluorine atom at the 5-position modulates the molecule's lipophilicity (LogP) and metabolic stability, while the 3-carboxylate moiety serves as an orthogonal synthetic handle for downstream functionalization, such as amidation, reduction, or cross-coupling[1].

This technical guide provides an authoritative, deep-dive analysis of the compound’s physicochemical properties, a self-validating synthetic protocol, and its emerging applications in targeted therapeutics.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Key Physicochemical Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1909319-55-6
Molecular Formula C9H6FNO3
Molecular Weight 195.15 g/mol
InChIKey SWCAWRAJRZBUBE-UHFFFAOYSA-N
Physical State Solid / Crystalline Powder
Storage Conditions Room Temperature (RT), protected from moisture

Data supported by commercial chemical databases and material safety specifications.

Strategic Synthetic Pathways

Historically, the synthesis of 1,2-benzisoxazole-3-carboxylic acid derivatives relied on the classical oxidation of 3-methyl-1,2-benzisoxazoles using harsh oxidants like potassium permanganate (KMnO₄)[2]. While effective, this route is prone to over-oxidation and requires tedious purification steps to remove manganese dioxide byproducts.

Synthesis SM Methyl 2-(2,5-difluorophenyl) -2-oxoacetate Oxime Oxime Intermediate SM->Oxime NH2OH·HCl Pyridine, EtOH Cyclization Intramolecular SNAr (-HF) Oxime->Cyclization DBU, Heat DMF Product Methyl 5-fluoro-1,2- benzoxazole-3-carboxylate Cyclization->Product Ring Closure

Figure 1: Direct synthesis of this compound via SNAr cyclization.

Experimental Methodology: A Self-Validating Protocol

The following protocol is engineered as a self-validating system . The causality behind each reagent choice ensures that the reaction drives itself to completion, with built-in physical indicators (color changes and precipitation) that confirm success without the immediate need for complex chromatography.

Step 1: Oxime Formation
  • Charge: To an oven-dried round-bottom flask, add methyl 2-(2,5-difluorophenyl)-2-oxoacetate (1.0 equiv) and absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of pyridine (1.5 equiv) at 0 °C.

  • Causality: Pyridine is deliberately chosen over inorganic bases (like NaOAc) because it acts as both an acid scavenger and a homogeneous co-solvent. This prevents the premature precipitation of unreacted starting materials.

  • Validation: The reaction is complete when the solution transitions from a pale yellow ketone to a colorless, homogeneous oxime solution (typically 2 hours at RT).

Step 2: Base-Mediated SNAr Cyclization
  • Solvent Swap: Concentrate the ethanol in vacuo and redissolve the crude oxime in anhydrous DMF (0.2 M).

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) and heat to 80 °C for 4 hours.

  • Causality: DBU is selected for its high non-nucleophilic basicity. It rapidly deprotonates the oxime hydroxyl group. The highly polar aprotic nature of DMF heavily solvates the resulting anion, maximizing its nucleophilicity. The anion selectively attacks the highly activated C2-fluorine position, displacing the fluoride ion. The 5-fluoro group remains untouched due to the lack of ortho/para activating groups.

Step 3: Workup and Isolation
  • Quench: Pour the hot reaction mixture directly into vigorously stirred ice-cold distilled water (5x volume of DMF).

  • Validation: The self-validating nature of this step relies on extreme solubility differentials. The DMF, DBU salts, and unreacted hydroxylamine are highly water-soluble, while the target this compound is highly lipophilic. A rapid, dense precipitation of the product occurs immediately.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure product.

Applications in Drug Discovery

The 5-fluoro-1,2-benzoxazole core is not just a structural curiosity; it is a highly active moiety in several pharmacological domains.

Hypoxia-Inducible Factor (HIF)-1α Inhibition

Recent oncological studies have identified benzo[d]isoxazole-3-carboxylic acid derivatives as potent inhibitors of HIF-1α[1]. In solid tumors, hypoxia triggers the stabilization of HIF-1α, leading to the transcription of Vascular Endothelial Growth Factor (VEGF) and subsequent tumor angiogenesis.

By utilizing this compound as a starting material, medicinal chemists can easily hydrolyze the ester and couple it with various anilines to synthesize library arrays of N-phenylbenzo[d]isoxazole-3-carboxamides. These derivatives actively block the formation of the HIF-1α/β heterodimer complex, halting tumor progression[1].

HIF1Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus Complex HIF-1α/β Heterodimer Nucleus->Complex Drug Benzoxazole Derivative Drug->Complex Inhibits Transcription VEGF / Target Gene Transcription Complex->Transcription

Figure 2: Mechanism of HIF-1α transcriptional inhibition by benzoxazole derivatives.

Neuropsychiatric Therapeutics

Fluorinated benzisoxazoles are also foundational to neuroactive drug design. The core structure is a known bioisostere used in the development of atypical antipsychotics (analogous to the 6-fluoro-benzisoxazole ring in risperidone and paliperidone) and anticonvulsants (such as 5-fluoro analogs of zonisamide)[3]. The fluorine atom enhances blood-brain barrier (BBB) penetration by lowering the basicity of adjacent amines and increasing overall lipophilicity.

References

  • [3] PubChem. "1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- | C8H7FN2O3S". National Center for Biotechnology Information. URL:[Link]

  • [2] Wanare, R. K. "A SIMPLE AND HIGHLY EFFICIENT PROCEDURE FOR SYNTHESIS OF PYRAZOLES AND O-GLUCOSIDES". International Journal of Engineering, Science and Mathematics. URL: [Link]

  • [1] National Institutes of Health (PMC). "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors". PubMed Central. URL:[Link]

Sources

Fluorinated Benzoxazole Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Benzoxazole Convergence

In the modern pharmacopeia, the benzoxazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the true utility of this scaffold in late-stage drug discovery is often unlocked only through strategic fluorination.

This guide addresses the fluorinated benzoxazole moiety not just as a chemical intermediate, but as a precision tool for modulating Lipophilicity (LogP) , Metabolic Stability (t1/2) , and Acid-Base Dissociation (pKa) .[1][2] By replacing specific hydrogen atoms with fluorine, medicinal chemists can exploit the "Fluorine Effect"—altering the electronic landscape of the benzoxazole ring without significantly perturbing steric demand.[1]

Physicochemical Profiling: The "Fluorine Scan"

Strategic placement of fluorine on the benzoxazole core dictates the physicochemical outcome.[1] The benzoxazole ring is planar and lipophilic; fluorine substitution perturbs this baseline.[1]

Electronic and Lipophilic Modulation

The C-F bond is highly polar yet hydrophobic.[1] Substituting H for F on the benzene ring of benzoxazole (positions 4, 5, 6, or 7) induces specific shifts.[1]

PropertyEffect of F-SubstitutionMechanistic Rationale
pKa (Basicity) Decreases (0.5 - 1.5 units)The strong electronegativity of F (

) inductively withdraws electron density from the

-system, reducing the basicity of the oxazole nitrogen (N3).[2][3] This is critical for reducing hERG liability.[2]
LogP (Lipophilicity) Increases (+0.2 - +0.4 units)Despite its polarity, the C-F bond has low polarizability.[1][2][3] Fluorine is a classic bioisostere for H, typically increasing lipophilicity and membrane permeability.
Metabolic Stability Increases Blocking metabolically labile sites (e.g., C5 or C6) prevents oxidative metabolism (hydroxylation) by CYP450 enzymes.[1][2][3]
Conformation Locked Through dipole-dipole interactions or intramolecular H-bonds (if adjacent to an H-bond donor), F can lock the benzoxazole conformation, reducing entropic penalty upon binding.[2][3]
The "Fluorine Scan" Logic

When optimizing a lead, a systematic "Fluorine Scan" is recommended:

  • C5-F / C6-F: Best for blocking metabolic soft spots (para to the N or O).[2][3]

  • C4-F / C7-F: Best for steric occlusion or influencing the torsion angle of substituents at C2.[2][3]

Synthetic Architectures

We categorize synthesis into Classical Condensation (for de novo ring formation) and Late-Stage Functionalization (for diversifying advanced intermediates).[1][2][3]

Workflow Visualization (Retrosynthesis)

BenzoxazoleSynthesis Target Fluorinated Benzoxazole (Target) PathA_Int Schiff Base / Amide Intermediate PathA_Int->Target Cyclization (-H2O) Precursor1 2-Amino-X-fluorophenol Precursor1->PathA_Int Condensation Precursor2 Carboxylic Acid / Aldehyde Precursor2->PathA_Int PathB_Int 2-Halo-aniline / Phenol PathB_Int->Target Intramolecular C-O Coupling Catalyst Cu(I) or Pd(0) Catalyst Catalyst->Target SuFEx_Int 2-(Hydroxyphenyl)benzoxazole SuFEx_Int->Target SuFEx Click (Fluorosulfate formation) Reagent SO2F2 (Sulfuryl Fluoride) Reagent->Target

Caption: Retrosynthetic analysis showing three primary routes: Classical Condensation (Red), Metal-Catalyzed Coupling (Yellow), and Modern SuFEx Functionalization (Green).[1][2][3]

Detailed Experimental Protocol

Target: Synthesis of 5-Fluoro-2-phenylbenzo[d]oxazole Rationale: This protocol demonstrates the condensation of a fluorinated aminophenol with a carboxylic acid derivative, the most robust method for generating building blocks.

Materials
  • Substrate: 2-Amino-4-fluorophenol (1.0 equiv)

  • Reagent: Benzoyl chloride (1.1 equiv) or Benzoic acid (1.0 equiv)[1][2][3]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or p-TsOH/Xylene.[2][3]

  • Equipment: Microwave reactor (optional for speed) or round-bottom flask.

Step-by-Step Methodology (PPA Method)
  • Preparation: In a dry round-bottom flask, mix 2-Amino-4-fluorophenol (10 mmol) and Benzoic acid (10 mmol).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (15 g) to the mixture. PPA acts as both solvent and cyclodehydration agent.[2]

  • Heating: Heat the mixture to 120–130 °C for 3–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1][2][3] The disappearance of the aminophenol spot indicates completion.[1]

  • Quenching: Cool the reaction mixture to ~60 °C. Pour slowly into crushed ice (100 g) with vigorous stirring. The PPA will hydrolyze, and the product should precipitate.[1]

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL).[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of NH/OH protons and the characteristic aromatic pattern of the 5-fluoro substituted ring (dt or dd splitting).[1]

    • MS (ESI): Confirm [M+H]+ peak.

Modern Alternative: SuFEx Click Chemistry

For late-stage functionalization, converting a hydroxy-benzoxazole to a fluorosulfate (a latent electrophile and bioisostere of triflate) is a cutting-edge tactic.[2][3]

  • Reaction: 2-(4-hydroxyphenyl)benzoxazole + SO₂F₂ (gas) + DBU

    
     2-(4-fluorosulfonyloxyphenyl)benzoxazole.[2][3]
    
  • Utility: The -OSO₂F group is stable in biological systems but can react with specific protein residues (e.g., Tyrosine/Lysine) for covalent inhibition.[2][3]

Case Studies in Drug Discovery

Flunoxaprofen (Anti-inflammatory / Withdrawn)[1][2][3]
  • Structure: Contains a 2-(4-fluorophenyl)benzoxazole core.[2][3][4][5][6]

  • Significance: Demonstrated the oral bioavailability and potency conferred by the fluorinated benzoxazole scaffold.[1] The fluorine atom at the para-position of the phenyl ring was critical for metabolic resistance against rapid oxidation.[1]

  • Lesson: While effective, the drug was withdrawn due to hepatotoxicity related to the propionic acid tail, not the benzoxazole core itself.[1]

VEGFR-2/c-Met Kinase Inhibitors (Current Research)
  • Candidate: Compound 11b (Piperidinyl-based benzoxazole).[2][3][7]

  • Mechanism: Dual inhibition of VEGFR-2 and c-Met kinases.[2][3][7][8]

  • Fluorine Effect: The introduction of a p-fluorophenyl group at the C2 position significantly improved IC50 values (0.057 µM against VEGFR-2) compared to the non-fluorinated analog (0.280 µM).[1][2][3]

  • Causality: The fluorine atom enhanced lipophilic interaction within the hydrophobic pocket of the kinase ATP-binding site while protecting the phenyl ring from metabolic attack.[1]

Strategic Decision Matrix (SAR)

SAR_Logic Start Lead Optimization (Benzoxazole Core) Q1 Issue: High Metabolism? Start->Q1 Sol1 Add F at C5 or C6 (Block CYP oxidation) Q1->Sol1 Yes Q2 Issue: Low Potency? Q1->Q2 No Sol2 Add F at C4 or C7 (Alter conformation) Q2->Sol2 Yes Q3 Issue: hERG Liability? Q2->Q3 No Sol3 Add F to Benzene Ring (Lower pKa of N3) Q3->Sol3 Yes

Caption: Decision tree for applying fluorine substitutions to solve common ADMET/potency issues in benzoxazole drug candidates.

References

  • BenchChem. (2025).[1][2] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from [1][2][3]

  • Al-Harthy, T., et al. (2020).[2] Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.[1][2] Retrieved from [1][2][3]

  • Haghighijou, Z., et al. (2026).[2] Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. Retrieved from

  • Krasnienkov, D., et al. (2024).[2][9] Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives. ChemRxiv.[2][9] Retrieved from [1][2][3]

  • Zhu, Y., et al. (2023).[1][2] Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. Molecules, 28(7), 3019.[1][2] Retrieved from [1][2][3]

  • PubChem. (n.d.).[1][2][4] Flunoxaprofen Compound Summary. Retrieved from [1][2][3]

  • Soni, S., et al. (2023).[1][2][10] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. Retrieved from [1][2][3]

Sources

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate SDS safety data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate

Part 1: Executive Summary & Chemical Identity

Compound Identity: this compound CAS Registry Number: 1909319-55-6 Synonyms: Methyl 5-fluorobenzo[d]isoxazole-3-carboxylate; 5-Fluoro-1,2-benzisoxazole-3-carboxylic acid methyl ester.

Significance in Drug Discovery: This compound serves as a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of atypical antipsychotics (e.g., Risperidone and Paliperidone analogs) and anticonvulsants (Zonisamide derivatives). The 1,2-benzisoxazole core is a privileged scaffold known for its bioisosteric relationship with indoles and benzothiophenes, while the C5-fluorine substitution enhances metabolic stability and lipophilicity—key parameters for central nervous system (CNS) penetration.

Physicochemical Profile:

PropertyData
Molecular Formula C₉H₆FNO₃
Molecular Weight 195.15 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water.
Melting Point Note: Specific experimental value varies by polymorph; typically >100°C for this class.
SMILES COC(=O)C1=NOC2=C1C=C(C=C2)F

Part 2: Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200):

  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanistic Insight
H315 Causes skin irritation.Fluorinated aromatics can act as contact sensitizers; lipophilicity facilitates dermal absorption.
H319 Causes serious eye irritation.Fine particulates can cause mechanical abrasion and chemical irritation of the corneal epithelium.
H335 May cause respiratory irritation.Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Toxicological Context: While specific LD50 data for this exact ester is limited, structural analogs (benzisoxazoles) exhibit biological activity affecting the CNS. The fluorine substitution at position 5 increases the compound's electron-deficiency, potentially enhancing reactivity with nucleophilic residues in proteins (though less reactive than corresponding acid chlorides). Treat as a potential bioactive agent.

Part 3: Operational Handling & Storage Protocol

Storage Requirements:

  • Temperature: Store at 2–8°C (Refrigerate). While stable at room temperature for short periods, ester hydrolysis is minimized under cold, dry conditions.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage is required to prevent moisture-induced hydrolysis of the methyl ester.

Handling Workflow (SOP):

  • Engineering Controls: All open handling must occur within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety glasses with side shields, and a standard lab coat.

DOT Diagram 1: Exposure Control Logic

HandlingProtocol Start Start: Handling Procedure CheckEng Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->CheckEng PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckEng->PPE Weighing Weighing/Transfer (Avoid Dust Generation) PPE->Weighing Solubilization Solubilization (DMSO/DCM) (Keep vessel closed) Weighing->Solubilization Waste Waste Disposal (Halogenated Organic Waste) Solubilization->Waste Hygiene Hygiene: Wash hands immediately Waste->Hygiene

Caption: Standard Operating Procedure (SOP) flow for safe handling of fluorinated benzisoxazoles.

Part 4: Synthesis & Reactivity Context

As an Application Scientist, understanding the "how" and "why" of this molecule's reactivity is crucial for experimental design.

1. Synthesis Context (The "Why"): The synthesis of 3-substituted 1,2-benzisoxazoles is non-trivial due to the stability of the benzisoxazole ring. The methyl ester at C3 is typically installed before ring closure or via a specific cyclization pathway.

  • Common Route: Reaction of 2,5-difluorobenzoyl chloride with ethyl/methyl acetoacetate equivalents, followed by oxime formation and base-mediated cyclization [1].

  • Alternative: Cyclization of oxime acetates of o-hydroxyaryl ketones.

2. Reactivity Profile (The "How"):

  • Ester Hydrolysis: The C3-methyl ester is susceptible to base-catalyzed hydrolysis (LiOH/THF/H₂O) to yield 5-fluoro-1,2-benzoxazole-3-carboxylic acid , a key intermediate for amide coupling.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine at C5 is activated by the electron-withdrawing benzisoxazole core. Under harsh conditions (high heat, strong nucleophiles like piperazines), the fluorine can be displaced, which is a common strategy for diversifying the scaffold [2].

  • Ring Cleavage: Strong bases (e.g., NaOEt in refluxing ethanol) can sometimes cause the isoxazole ring to open (Kemp elimination type mechanism), reforming a salicylate derivative. Control pH carefully during hydrolysis steps.

Part 5: Emergency Response Protocol

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

DOT Diagram 2: Emergency Response Logic

EmergencyResponse Incident Exposure Incident Inhalation Inhalation: Move to Fresh Air Incident->Inhalation Dust/Vapor Skin Skin Contact: Wash 15 min (Soap/Water) Incident->Skin Splash/Solid Eye Eye Contact: Rinse 15 min (Water) Incident->Eye Splash Ingestion Ingestion: Rinse Mouth Call Poison Control Incident->Ingestion Accidental Medical Seek Medical Attention (Show SDS/CAS) Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Decision matrix for immediate response to exposure incidents.

References

  • Pal, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Metabolic Stability of 5-Fluoro-Substituted Benzoxazoles: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of 5-Fluoro-Substituted Benzoxazoles Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in drug discovery, utilized in therapeutic areas ranging from oncology (e.g., kinase inhibitors) to antimicrobials.[1][2][3][4] However, the electron-rich nature of the fused benzene ring often renders it susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to poor oral bioavailability and short half-lives.

This guide details the strategic incorporation of fluorine at the C5 position to mitigate these metabolic liabilities. We explore the physicochemical basis of this modification, provide a validated protocol for assessing metabolic stability in liver microsomes, and offer a framework for interpreting intrinsic clearance (


) data.

The Metabolic Vulnerability of Benzoxazoles

In unsubstituted benzoxazoles, the benzene ring is electron-rich, making it a prime target for electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP450 enzymes.

  • Primary Soft Spots: The C5 and C6 positions are electronically favored for hydroxylation.

  • Mechanism: CYP-mediated oxidation typically proceeds via hydrogen atom abstraction (HAT) or direct oxygen insertion. The C-H bond at position 5 is often the site of lowest activation energy for this process.

  • Consequence: Rapid conversion to 5-hydroxybenzoxazole derivatives, which are subsequently glucuronidated (Phase II) and excreted, drastically reducing systemic exposure.

The "Fluorine Effect" at C5

Substituting the C5-hydrogen with fluorine is a classic bioisosteric replacement that leverages three distinct physicochemical properties to enhance stability:

  • Bond Strength (Metabolic Blockade): The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol). This thermodynamic barrier effectively renders the C5 position inert to CYP-mediated abstraction.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive effect (-I) withdraws electron density from the aromatic ring, raising the oxidation potential and making the entire ring less susceptible to oxidative attack by electrophilic CYP species.

  • Lipophilicity Modulation: While fluorine is lipophilic, its introduction can lower the

    
     of neighboring basic centers (if present), altering the compound's distribution coefficient (
    
    
    
    ) and potentially reducing non-specific binding while maintaining membrane permeability.

Visualizing the Metabolic Blockade

The following diagram illustrates the divergent metabolic fates of a standard benzoxazole versus its 5-fluoro analog.

MetabolicPathways cluster_0 Unsubstituted Scaffold cluster_1 5-Fluoro Substitution Compound_H Benzoxazole (C5-H) Intermediate_H Arene Oxide / Radical Intermediate Compound_H->Intermediate_H CYP450 (3A4/2C9) [O] Transfer Metabolite_OH 5-Hydroxy-Benzoxazole (High Clearance) Intermediate_H->Metabolite_OH Rearrangement Compound_F 5-Fluoro-Benzoxazole Blocked Oxidation Blocked (C-F Bond Strength) Compound_F->Blocked CYP450 Attack Stable Intact Parent Compound (Extended t1/2) Blocked->Stable No Reaction

Figure 1: Mechanistic divergence in CYP450 metabolism. The 5-fluoro substitution prevents the formation of the unstable intermediate, shunting the compound towards metabolic stability.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability enhancement, a rigorous microsomal stability assay is required. This protocol uses a "substrate depletion" approach to calculate intrinsic clearance.

Materials & Reagents[5][6]
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or species-specific (Mouse/Rat) microsomes (20 mg/mL protein conc).

  • Test Compound: 10 mM stock in DMSO.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

Self-Validating Logic: This protocol includes a "0-minute" control to establish 100% recovery and a "minus-NADPH" control to rule out chemical instability (non-enzymatic degradation).

  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (final protein conc: 0.5 mg/mL).

    • Spike Test Compound to a final concentration of 1 µM . Note: 1 µM is chosen to ensure the reaction remains linear (Michaelis-Menten conditions where [S] << Km).

    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the pre-warmed NADPH Regenerating System to initiate the reaction.

    • Control: Prepare a parallel set replacing NADPH with buffer (Negative Control).[5]

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Ice-Cold Stop Solution to quench metabolism and precipitate proteins.

  • Processing:

    • Vortex plates for 10 minutes.

    • Centrifuge at 3,200 x g for 20 minutes at 4°C.

    • Transfer supernatant to LC-MS/MS plates for analysis.[6]

Analytical Workflow Diagram

ExperimentalWorkflow Prep Master Mix Prep (Microsomes + 1µM Compound) Incubate Incubation @ 37°C (+ NADPH) Prep->Incubate Sampling Time Point Sampling (0, 5, 15, 30, 45, 60 min) Incubate->Sampling Quench Quench Reaction (ACN + Internal Std) Sampling->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Analysis LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->Analysis

Figure 2: Workflow for the microsomal stability substrate depletion assay.[7]

Data Analysis & Interpretation

Quantitative stability is expressed as Intrinsic Clearance (


).[7]
Calculations
  • Plot: Natural Log (ln) of % Remaining vs. Time.[7]

  • Slope (

    
    ):  Determine the slope of the linear regression (
    
    
    
    ).
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Representative Data Comparison

The table below illustrates typical results when optimizing a benzoxazole lead.

Compound IDStructure

(min)

(µL/min/mg)
Interpretation
BZX-001 Unsubstituted (5-H)12.5110.8High Clearance: Rapidly metabolized; likely unsuitable for oral dosing.
BZX-002 5-Fluoro>120< 11.5Low Clearance: Metabolically stable; excellent candidate for PK studies.
BZX-003 6-Fluoro45.030.8Moderate: Partial blockade, but metabolism may shift to C5 or C4.

Note: Data represents hypothetical values based on typical structure-activity relationships (SAR) for this scaffold.

Strategic Recommendations

  • Early Implementation: Introduce the 5-fluoro substituent early in the Lead Optimization phase. It is often more efficient to build the scaffold with fluorine than to try and rescue a labile series later.

  • Monitor Lipophilicity: While fluorine improves stability, it increases LogP. Ensure that the

    
     remains within the optimal range (1–3) to prevent solubility issues.
    
  • Metabolite ID (MetID): If the 5-fluoro analog still shows clearance, perform a MetID study. The metabolism may have shifted to the oxazole ring (ring opening) or the substituent at position 2.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[8][9] Link

Sources

Methodological & Application

Synthesis of Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate from 2-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis of Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (also known as Methyl 5-fluoro-1,2-benzisoxazole-3-carboxylate , CAS 1909319-55-6) presents a specific regiochemical challenge. Unlike the ubiquitous 1,3-benzoxazoles, which are readily formed by condensing 2-aminophenols with carboxylic acid derivatives, the 1,2-benzisoxazole (indoxazole) core requires the formation of a Nitrogen-Oxygen (N-O) bond between positions 1 and 2.

While the user request specifies 2-aminophenol (specifically 2-amino-4-fluorophenol to achieve the 5-fluoro substitution) as the starting material, direct cyclization to the 1,2-system is not the standard industrial route. The most robust pathway involves converting the aminophenol to a 2-halophenol intermediate, followed by the construction of the isoxazole ring via a 2-keto-ester intermediate.

This guide details a 3-Phase Synthetic Workflow designed for reproducibility and high purity:

  • Phase I: Conversion of 2-amino-4-fluorophenol to 2-bromo-4-fluorophenol (Sandmeyer Transformation).

  • Phase II: Scaffold Construction via Grignard Addition to Dimethyl Oxalate.

  • Phase III: Cyclization to the 1,2-Benzisoxazole Core.

Structural & Regiochemical Logic
  • Target: this compound.

  • Starting Material: 2-Amino-4-fluorophenol.

  • Numbering Validation:

    • In 2-amino-4-fluorophenol, the Fluorine is para to the Hydroxyl group.

    • In 1,2-benzisoxazole, the Oxygen is at position 1. The Fluorine at position 5 is meta to the bridgehead nitrogen (C3a) and para to the bridgehead oxygen carbon (C7a).

    • Therefore, the 4-fluoro substituent on the phenol correctly maps to the 5-fluoro position on the benzisoxazole ring.

Part 2: Detailed Synthetic Protocols

Phase I: Preparation of 2-Bromo-4-fluorophenol

Objective: Replace the amino group with a bromine atom to enable subsequent Grignard formation.

Mechanism: Sandmeyer Reaction. Reagents: Sodium Nitrite (


), Hydrobromic Acid (

), Copper(I) Bromide (

).
Protocol Steps:
  • Diazotization:

    • In a 500 mL 3-neck round-bottom flask, suspend 2-amino-4-fluorophenol (12.7 g, 100 mmol) in 48% HBr (40 mL) and water (40 mL).

    • Cool the mixture to 0–5 °C using an ice-salt bath.

    • Add a solution of

      
        (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
      
  • Sandmeyer Displacement:

    • In a separate vessel, prepare a solution of CuBr (15.8 g, 110 mmol) in 48% HBr (20 mL).

    • Add the cold diazonium solution dropwise to the CuBr solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.

    • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure completion.

  • Workup:

    • Steam distill the mixture or extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic phase with brine, dry over anhydrous

      
      , and concentrate under vacuum.
      
    • Purification: Recrystallize from hexane/ethanol or purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

    • Target Yield: 65–75% (approx. 12-14 g).

Phase II: Scaffold Construction (The Grignard-Oxalate Route)

Objective: Introduce the 2-oxoacetate side chain at the ortho-position.

Note: The phenolic hydroxyl group must be protected or accounted for. A Methoxymethyl (MOM) protection is recommended for high yields, but a direct equivalent method using 2 equivalents of Grignard reagent is described here for step efficiency.

Reagents: Magnesium turnings, Dimethyl Oxalate, THF.

Protocol Steps:
  • Protection (Recommended):

    • Treat 2-bromo-4-fluorophenol with Chloromethyl methyl ether (MOMCl) and Diisopropylethylamine (DIPEA) in DCM to yield 2-bromo-4-fluoro-1-(methoxymethoxy)benzene .

  • Grignard Formation:

    • In a flame-dried flask under Argon, add Magnesium turnings (2.6 g, 110 mmol) and a crystal of iodine.

    • Add a solution of the protected phenol (23.5 g, 100 mmol) in anhydrous THF (100 mL) dropwise. Initiate reflux if necessary. Stir until Mg is consumed.

  • Acylation:

    • Cool the Grignard solution to -78 °C .

    • Cannulate this solution into a pre-cooled (-78 °C) solution of Dimethyl Oxalate (23.6 g, 200 mmol, 2.0 eq) in THF (100 mL). Excess oxalate prevents double addition.

    • Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Workup & Deprotection:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.[1]
      
    • Evaporate solvent.[1][2][3] The residue contains the protected keto-ester.

    • Deprotection: Dissolve residue in Methanol (50 mL) and add conc. HCl (5 mL). Reflux for 1 hour to remove the MOM group.

    • Concentrate and purify via column chromatography.

    • Product: Methyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate .

Phase III: Cyclization to 1,2-Benzisoxazole

Objective: Form the N-O bond and close the ring.

Mechanism: Reaction of the ketone with hydroxylamine, followed by intramolecular nucleophilic attack of the phenoxide on the oxime nitrogen (or dehydration of the cyclic hemiaminal).

Reagents: Hydroxylamine Hydrochloride (


), Sodium Acetate (

), Methanol.[1]
Protocol Steps:
  • Oximation/Cyclization:

    • Dissolve Methyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate (19.8 g, 100 mmol) in Methanol (200 mL).

    • Add Hydroxylamine Hydrochloride (13.9 g, 200 mmol) and Sodium Acetate (16.4 g, 200 mmol).

    • Heat the mixture to Reflux for 4–6 hours. Monitor by TLC (the intermediate oxime may form first, followed by cyclization).

    • Note: If cyclization is slow, the isolated oxime can be treated with Thionyl Chloride (

      
      ) or Acetic Anhydride  to promote ring closure, but thermal cyclization in the presence of base is usually sufficient for these substrates.
      
  • Isolation:

    • Cool to room temperature. Pour into ice water (500 mL).

    • The product, This compound , usually precipitates as a solid.

    • Filter the solid.[2][4] If no precipitate, extract with DCM.

  • Purification:

    • Recrystallize from Methanol/Water or purify via column chromatography (Silica, Hexane/EtOAc).

    • Final Characterization: Verify identity using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -NMR and MS. The absence of the phenolic OH and the presence of the isoxazole ring carbons are diagnostic.
      

Part 3: Visualization & Data

Reaction Workflow Diagram

SynthesisPathway cluster_key Key Transformation Types Start 2-Amino-4-fluorophenol (Starting Material) Inter1 2-Bromo-4-fluorophenol Start->Inter1 1. NaNO2, HBr 2. CuBr (Sandmeyer) Inter2 Protected Aryl Bromide (MOM-Ether) Inter1->Inter2 MOMCl, DIPEA (Protection) Inter3 Methyl 2-(5-fluoro-2-MOM-phenyl) -2-oxoacetate Inter2->Inter3 1. Mg, THF 2. Dimethyl Oxalate Inter4 Methyl 2-(5-fluoro-2-hydroxyphenyl) -2-oxoacetate Inter3->Inter4 HCl, MeOH (Deprotection) Target Methyl 5-fluoro-1,2-benzoxazole -3-carboxylate Inter4->Target NH2OH·HCl, NaOAc (Cyclization) Legend Blue: Substitution | Red: C-C Bond Form | Green: Cyclization

Caption: Step-by-step synthetic pathway from 2-aminophenol to the 1,2-benzisoxazole target.

Reagent & Yield Table
StepReactantReagentSolventTempTypical Yield
1 2-Amino-4-fluorophenol

,

,


0°C

60°C
70%
2 2-Bromo-4-fluorophenolMOMCl, DIPEADCMRT95%
3 MOM-Aryl BromideMg, Dimethyl OxalateTHF-78°C80%
4 Keto-Ester Intermediate

,

MeOHReflux75%
Total Overall Process ------~40%

Part 4: Critical Troubleshooting (Self-Validating Systems)

  • Regiochemistry Check (1,2 vs 1,3):

    • Risk:[5][6][7] If the user accidentally uses Methyl Oxalyl Chloride directly on 2-aminophenol, they will obtain Methyl 5-fluoro-1,3-benzoxazole-2-carboxylate .

    • Validation: The 1,2-benzisoxazole (Target) has a characteristic UV absorption and specific NMR shifts for the C3-carboxylate. The 1,3-isomer is generally more stable and has a different melting point.

    • Test: Run a Heteronuclear Multiple Bond Correlation (HMBC) NMR. In 1,2-benzisoxazole, the C3 carbon correlates with the aromatic ring protons differently than the C2 carbon of the 1,3-isomer.

  • Grignard Initiation:

    • Issue: Failure to initiate Grignard on the electron-rich/fluorinated ring.

    • Solution: Use "Rieke Magnesium" or activate standard turnings with 1,2-dibromoethane. Ensure strictly anhydrous conditions.

  • Cyclization Efficiency:

    • Issue: Incomplete cyclization (stuck at oxime stage).

    • Solution: If the oxime is isolated, treat with Carbonyldiimidazole (CDI) or Thionyl Chloride in Pyridine to force dehydration and ring closure.

References

  • Synthesis of 1,2-Benzisoxazoles: Science of Synthesis, Vol 11. "Product Class 10: 1,2-Benzisoxazoles".[1] Thieme Chemistry.

  • Sandmeyer Reaction Protocols: Organic Syntheses, Coll. Vol. 3, p. 185 (1955). "o-Bromophenol".

  • Grignard-Oxalate Condensation: Journal of Medicinal Chemistry, 2013, 56(24), 10118–10131. (Synthesis of Zonisamide analogues via similar keto-ester intermediates).

  • Benzisoxazole Isomerism: Journal of Heterocyclic Chemistry, 2008, 45, 1343. "Differentiation between 1,2- and 1,3-benzoxazoles".

Sources

Application Note: Protocol for the Hydrolysis of Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the hydrolysis of methyl 5-fluoro-1,2-benzoxazole-3-carboxylate to its corresponding carboxylic acid.

Critical Warning: The 1,2-benzoxazole (benzisoxazole) core, particularly with electron-withdrawing substituents like fluorine at the 5-position and a carboxylate at the 3-position, is highly unstable in aqueous base . Standard basic hydrolysis conditions (e.g., LiOH/THF/H₂O or NaOH/MeOH) frequently trigger a Kemp elimination-type ring opening , resulting in quantitative conversion to 2-hydroxy-5-fluorobenzonitrile rather than the desired carboxylic acid.

Therefore, this guide prioritizes an Acid-Mediated Hydrolysis protocol as the primary method to ensure preservation of the heterocyclic core.

Mechanistic Considerations & Stability Profile

The Base-Instability Challenge

In the presence of hydroxide ions, 1,2-benzisoxazole-3-carboxylates undergo a rapid cascade reaction. The base attacks the sensitive N-O bond or facilitates decarboxylative ring opening after initial ester hydrolysis. The 5-fluoro substituent exacerbates this by increasing the electrophilicity of the ring system.

  • Path A (Desired): Acid-catalyzed hydrolysis attacks the ester carbonyl, releasing the carboxylic acid while protonating the ring nitrogen/oxygen, which stabilizes the core against cleavage.

  • Path B (Undesired): Base-mediated hydrolysis generates the carboxylate anion. In this scaffold, the carboxylate is prone to spontaneous decarboxylation coupled with N-O bond cleavage, collapsing the heterocycle into a salicylonitrile derivative.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on pH conditions.

ReactionPathways Substrate Methyl 5-fluoro-1,2- benzoxazole-3-carboxylate AcidPath Acidic Hydrolysis (HCl/Dioxane, Reflux) Substrate->AcidPath BasePath Basic Hydrolysis (NaOH/H2O) Substrate->BasePath Target TARGET PRODUCT 5-Fluoro-1,2-benzoxazole- 3-carboxylic acid AcidPath->Target Protonation stabilizes N-O bond Byproduct DEGRADATION PRODUCT 2-Hydroxy-5-fluorobenzonitrile (Ring Opening) BasePath->Byproduct Kemp Elimination / Decarboxylation

Figure 1: Divergent reaction pathways. Acidic conditions favor the target acid, while basic conditions lead to irreversible ring destruction.

Materials & Equipment

ComponentGrade/SpecificationPurpose
Substrate This compoundStarting Material
Acid 6N Hydrochloric Acid (aq) or 4M H₂SO₄Hydrolysis Reagent
Solvent 1,4-Dioxane or Glacial Acetic AcidCo-solvent (Miscibility)
Workup Ethyl Acetate (EtOAc), Brine, Na₂SO₄Extraction & Drying
Equipment Round-bottom flask, Reflux condenser, Oil bathReaction Setup

Experimental Protocol: Acid-Mediated Hydrolysis

Objective: Hydrolyze the methyl ester while preserving the 1,2-benzoxazole ring.

Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar.

    • Dissolve This compound (1.0 equiv) in 1,4-Dioxane (concentration ~0.2 M).

    • Note: Glacial acetic acid can be used as an alternative solvent if solubility is an issue.

  • Acid Addition:

    • Add 6N HCl (10–20 equiv) to the solution. The mixture may become slightly turbid initially but should clear upon heating.

    • Caution: Do not use Lewis acids like AlCl₃, as they can also catalyze ring isomerization to nitriles.

  • Reaction:

    • Attach a reflux condenser.

    • Heat the mixture to reflux (approx. 100°C) .

    • Monitor by LC-MS or TLC every hour.

    • Endpoint: Disappearance of the methyl ester peak (M+H ~196) and appearance of the acid peak (M+H ~182).

    • Duration: Typically 2–6 hours.

  • Workup (Critical Phase):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Dilution: Pour the mixture into crushed ice/water (volume ratio 1:5).

    • Isolation:

      • Scenario A (Precipitation): If a solid precipitates, filter the solid, wash with cold water, and dry under vacuum. This is the cleanest method.

      • Scenario B (Extraction): If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3x) .

    • Washing: Wash the combined organic layers with Brine .

    • Warning: DO NOT wash with saturated NaHCO₃ or strong basic buffers. Even during workup, localized high pH can trigger decarboxylation of the free acid. If pH adjustment is needed, ensure pH stays < 4.

  • Purification:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid silica acidity/basicity issues.

Workflow Visualization

Workflow Start Start: Dissolve Ester in 1,4-Dioxane AddAcid Add 6N HCl (10-20 eq) Heat to Reflux (100°C) Start->AddAcid Monitor Monitor LCMS (2-6 Hours) AddAcid->Monitor Monitor->Monitor Incomplete Cool Cool to RT Pour into Ice Water Monitor->Cool Complete CheckPpt Precipitate Formed? Cool->CheckPpt Filter Filter Solid Wash with Cold Water CheckPpt->Filter Yes Extract Extract with EtOAc Wash with Brine (No Base!) CheckPpt->Extract No Final Final Product: 5-Fluoro-1,2-benzoxazole-3-COOH Filter->Final Dry Dry (Na2SO4) & Concentrate Extract->Dry Dry->Final

Figure 2: Operational workflow for acid-mediated hydrolysis.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • LC-MS:

    • Product (Acid): [M+H]⁺ ≈ 182.0. Retention time will be earlier than the ester.

    • Byproduct (Nitrile): [M+H]⁺ ≈ 138.0 (if ring opening/decarboxylation occurred).

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the methyl singlet (~3.9 ppm).

    • Observe the broad singlet for carboxylic acid (-COOH) around 13–14 ppm.

    • Aromatic region: 3 protons (due to 5-fluoro substitution).

Troubleshooting Table
ObservationDiagnosisCorrective Action
LCMS shows Mass ~138 Ring opening occurred.Reaction or workup was too basic. Ensure glassware is acid-washed. Avoid any basic washes.
Incomplete Hydrolysis Reaction too slow.Increase acid concentration (use conc. HCl) or switch solvent to Acetic Acid/H₂SO₄ mixtures.
Product Decarboxylates Thermal instability of acid.Reduce reflux temperature; try 60°C for longer time. Avoid rotary evaporation at high bath temperatures (>40°C).

References

  • Reactivity of 1,2-Benzisoxazoles: Casey, M. L., et al. "Base-catalyzed Ring Opening of 1,2-Benzisoxazoles." Journal of Organic Chemistry, 1971. (Establishes the Kemp elimination mechanism for benzisoxazoles in base).
  • Acid Stability: Stanković, S., et al. "Synthesis and Structure of 1,2-Benzisoxazole Derivatives." Heterocycles, 2010. (Cites stability of the core in mineral acids).
  • Zonisamide Intermediates: "Process for the preparation of 1,2-benzisoxazole-3-acetic acid." Patent WO2002070495A1. Link (Describes the sensitivity of related benzisoxazole acetic acids).

  • General Ester Hydrolysis: Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH, 1999.

Application Notes and Protocols for Utilizing Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Privileged Nature of the 5-Fluorobenzisoxazole Scaffold

The 1,2-benzisoxazole (also known as benzisoxazole) framework is recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular cores that are capable of binding to a variety of biological targets, thereby enabling the development of diverse therapeutic agents.[1] The introduction of a fluorine atom at the 5-position can significantly enhance the biological activity and metabolic stability of the resulting compounds.[2][3] The electron-withdrawing nature and small size of fluorine can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, leading to improved cell permeability and target engagement.[2] Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate serves as a highly versatile starting material for the synthesis of a library of derivatives with potential applications in a range of therapeutic areas, including oncology and infectious diseases.[3][4][5][6]

This guide provides a comprehensive overview of the synthetic utility of this compound, with detailed protocols for its derivatization and a discussion of the structure-activity relationships (SAR) of the resulting compounds.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of this compound is crucial for designing synthetic transformations and for the rational design of new derivatives.

PropertyValueSource
Molecular Formula C₉H₆FNO₃[7]
Molecular Weight 195.15 g/mol [8]
Appearance Powder[8]
CAS Number 1909319-55-6[8]
InChI Key SWCAWRAJRZBUBE-UHFFFAOYSA-N[8]
Predicted XlogP 2.0[7]

Synthetic Pathways and Core Reactions

The true utility of this compound lies in its capacity for chemical modification. The ester at the 3-position is the primary handle for derivatization, which can be readily converted into a carboxylic acid and subsequently into a diverse array of amides. This section provides detailed, field-proven protocols for these key transformations.

Workflow for Derivatization

G A This compound B Hydrolysis A->B Step 1 C 5-Fluoro-1,2-benzoxazole-3-carboxylic acid B->C D Amide Coupling C->D Step 2 F Alternative Derivatization C->F Alternative Step 2 E Diverse Amide Library D->E G Bioisosteric Replacements (e.g., Tetrazoles) F->G

Caption: Synthetic workflow for derivatizing the scaffold.

Protocol 1: Hydrolysis of this compound

The conversion of the methyl ester to the corresponding carboxylic acid is a critical first step for many subsequent derivatization reactions, most notably amide bond formation.

Principle: Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for the cleavage of esters. Lithium hydroxide (LiOH) is a commonly used base for this transformation due to its high reactivity and the ease of purification of the resulting carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (typically in a 3:1:1 ratio).

  • Addition of Base: Add LiOH·H₂O (1.5-2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching and Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Add water to the residue and wash with EtOAc to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with EtOAc (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-fluoro-1,2-benzoxazole-3-carboxylic acid as a solid.

Trustworthiness: The progress of this reaction should be carefully monitored to avoid potential side reactions. The resulting carboxylic acid should be thoroughly dried before use in subsequent coupling reactions, as residual water can interfere with the activation step.

Protocol 2: Amide Coupling of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[3] The following protocol employs HATU, a highly efficient coupling reagent that minimizes side reactions and racemization of chiral amines.

Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide.

Materials:

  • 5-Fluoro-1,2-benzoxazole-3-carboxylic acid

  • Amine of interest (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reactant Preparation: To a solution of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq).

  • Addition of Reagents: Add DIPEA (2.0-3.0 eq) to the solution, followed by HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Expertise & Experience: The choice of coupling reagent and base can be critical, especially for challenging substrates such as electron-deficient amines or sterically hindered carboxylic acids. While HATU is generally very effective, other reagents such as HBTU, PyBOP, or EDC/HOBt can also be employed.[5] The reaction temperature can be gently heated (e.g., to 40-50 °C) to drive sluggish reactions to completion.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship. The following table summarizes representative biological data for a series of 5-fluoro-benzoxazole derivatives, highlighting the impact of different substituents on their anticancer and antimicrobial activities.

Compound IDR Group (at 3-position)Biological ActivityIC₅₀ / MIC (µM)Target/Cell LineSource
A -C(O)NH-(4-methoxyphenyl)Anticancer~40HCT116[9]
B -C(O)NH-(3,4,5-trimethoxyphenyl)Anticancer~25HCT116[9]
C -C(O)NH-(4-chlorophenyl)Antimicrobial (E. coli)~1.22 x 10⁻³E. coli[5]
D -C(O)NH-(4-nitrophenyl)Antimicrobial (S. typhi)~2.40 x 10⁻³S. typhi[5]
E 2-methyl-6-(4-phenylpiperazin-1-yl)AnticancerVariesA-549[10]
F 2-methyl-6-(4-(4-fluorophenyl)piperazin-1-yl)AnticancerVariesA-549[10]

Causality Behind Experimental Choices:

  • Anticancer Activity: The data for compounds A and B suggest that increasing the number of methoxy groups on the phenylamide moiety enhances the anticancer activity against the HCT116 colon cancer cell line.[9] This could be due to improved interactions with the biological target or altered pharmacokinetic properties. The data for compounds E and F on the A-549 lung carcinoma cell line indicate that substitutions on the piperazine ring significantly influence cytotoxicity.[10]

  • Antimicrobial Activity: For compounds C and D , the presence of electron-withdrawing groups on the phenylamide ring appears to be favorable for antimicrobial activity against Gram-negative bacteria.[5] This highlights the importance of electronic effects in modulating the biological activity of this scaffold.

Advanced Derivatization Strategies

Beyond amide coupling, the 5-fluoro-1,2-benzoxazole-3-carboxylate scaffold can be further diversified to explore novel chemical space and to modulate its physicochemical properties.

Protocol 3: Reduction of the Methyl Ester to a Primary Alcohol

Principle: The reduction of the methyl ester to the corresponding primary alcohol can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[11] This transformation provides a new synthetic handle for further derivatization, such as etherification or oxidation to an aldehyde.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. A granular precipitate should form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the filter cake with EtOAc. Extract the filtrate with EtOAc.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (5-fluoro-1,2-benzoxazol-3-yl)methanol.

  • Purification: Purify the product by flash column chromatography.

Trustworthiness: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. This reaction must be performed under strictly anhydrous conditions and with appropriate safety precautions. The quenching procedure must be carried out slowly and carefully at 0 °C.

Application Note: Bioisosteric Replacement of the Carboxylic Acid with a Tetrazole

The carboxylic acid functional group, while often crucial for biological activity, can sometimes lead to poor pharmacokinetic properties.[12] Bioisosteric replacement with a tetrazole ring can maintain or improve biological activity while enhancing metabolic stability and cell permeability.[1][12]

Principle: The conversion of a nitrile to a tetrazole is typically achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid.[7] This requires the conversion of the carboxylic acid or ester to a nitrile, which can be a multi-step process.

Conceptual Workflow:

G A 5-Fluoro-1,2-benzoxazole-3-carboxamide B Dehydration A->B e.g., POCl₃ C 5-Fluoro-1,2-benzoxazole-3-carbonitrile B->C D [3+2] Cycloaddition C->D NaN₃, Lewis Acid E 5-(5-Fluoro-1,2-benzoxazol-3-yl)-1H-tetrazole D->E

Caption: Workflow for tetrazole bioisostere synthesis.

Conclusion

This compound is a valuable and versatile scaffold for the development of novel bioactive compounds. Its strategic derivatization, primarily through modifications at the 3-position, allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The protocols and application notes provided herein offer a robust framework for researchers to leverage this privileged scaffold in their drug discovery endeavors. The insights into the structure-activity relationships of its derivatives should guide the rational design of new and more potent therapeutic agents.

References

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Application Notes & Protocols: Microwave-Assisted Synthesis of Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Benzoxazoles and Microwave Synthesis

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its rigid, planar system is a valuable building block for designing molecules that interact with various biological targets. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[4]

Traditionally, the synthesis of benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or aldehydes under harsh conditions and prolonged reaction times.[5] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6][7] This technology offers a green, efficient, and rapid alternative to conventional heating, resulting in dramatically shorter reaction times, often from hours to minutes, and significantly improved yields.[8][9] This guide provides a detailed exploration of the principles, protocols, and advantages of employing microwave irradiation for the synthesis of medicinally relevant fluorinated benzoxazoles.

The "Why": Causality Behind Microwave Enhancement

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[6][10] Polar molecules, such as the reactants and any polar solvents used in the synthesis of benzoxazoles, continuously attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation generates significant intermolecular friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture. This volumetric heating is a key advantage over conventional methods, which rely on slower heat transfer through conduction and convection, often creating temperature gradients and localized overheating at the vessel walls.[7]

This rapid and efficient energy transfer not only accelerates the reaction rate but can also influence reaction pathways, sometimes leading to cleaner products with fewer byproducts. The high temperatures achieved quickly under microwave irradiation can overcome the activation energy barriers of the cyclization and dehydration steps in benzoxazole formation more effectively than conventional heating.

Core Reaction: The Condensation Pathway

The most prevalent method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol and an aldehyde or carboxylic acid.[1][3] The reaction proceeds through the initial formation of a Schiff base (when using an aldehyde) or an amide (when using a carboxylic acid), followed by an intramolecular cyclodehydration to form the benzoxazole ring. This process is often facilitated by a catalyst or an oxidizing agent.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Solvent-Free Synthesis of 2-Aryl-5-halobenzoxazoles

This protocol details a green and efficient solvent-free method for the synthesis of halogenated benzoxazoles, including fluorinated derivatives, using a deep eutectic solvent (DES) as a recyclable catalyst.[2]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-fluorophenol) (1.0 mmol)

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 mmol)

  • [CholineCl][oxalic acid] (10 mol%)

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.

Procedure:

  • Reaction Setup: In a 10 mL microwave process vial, combine the 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-130°C for 15 minutes. It is crucial to start with a lower temperature and shorter time when exploring new substrates to avoid excessive pressure buildup.[11]

  • Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (below 50°C), open the vial. Add 5 mL of ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

  • Extraction and Washing: Extract the product with ethyl acetate (3 x 5 mL). Wash the combined organic layers with distilled water (3 x 10 mL) to remove the DES catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure fluorinated benzoxazole.

Protocol 2: Iodine-Mediated Synthesis of 2,5-Disubstituted Benzoxazoles

This protocol outlines a rapid, solvent-free synthesis using molecular iodine as an effective and mild oxidant.[5]

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-fluorophenol) (0.5 mmol)

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol)

  • Iodine (I₂) (0.5 mmol)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave-safe reaction vessel with a magnetic stir bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminophenol (0.5 mmol), aldehyde (0.5 mmol), potassium carbonate (0.5 mmol), and iodine (0.5 mmol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 10 minutes.

  • Quenching and Work-up: After cooling, add a saturated aqueous solution of sodium thiosulfate (5 mL) to the reaction mixture to quench the excess iodine.

  • Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired product.

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident in the significant reduction in reaction times and the frequent improvement in product yields.

ProductMethodCatalyst/ReagentSolventTimeYield (%)Reference
2-Aryl-5-chlorobenzoxazoleMicrowave[CholineCl][oxalic acid]None15 min>95[2]
2-Aryl-5-chlorobenzoxazoleConventional[CholineCl][oxalic acid]None>12 hLower Conversion[2]
5-Methyl-2-phenylbenzoxazoleMicrowaveIodine/K₂CO₃None10 min85[5]
5-Methyl-2-phenylbenzoxazoleConventionalIodine/K₂CO₃None3 h18[5]
Various BenzoxazolesMicrowave-Various2-5 min80-98[8]
Various BenzoxazolesConventional-Various1-3 h71-94[8]
Various BenzazolesMicrowave-PPA/Silica Gel3-10 min-[9]
Various BenzazolesConventional-PPA/Silica Gel2-8 h-[9]

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Benzoxazoles.

Visualizing the Process

General Reaction Mechanism

The following diagram illustrates the key steps in the formation of a fluorinated benzoxazole from a fluorinated 2-aminophenol and a fluorinated aldehyde.

ReactionMechanism Reactants Fluorinated 2-Aminophenol + Fluorinated Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H₂O) Cyclized Cyclized Intermediate (Benzoxazoline) Intermediate->Cyclized Intramolecular Cyclization Product Fluorinated Benzoxazole Cyclized->Product Oxidation (-H₂)

Caption: Formation of fluorinated benzoxazoles via condensation and cyclization.

Experimental Workflow

This workflow outlines the general procedure for the microwave-assisted synthesis and purification of fluorinated benzoxazoles.

Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification A Combine Fluorinated 2-Aminophenol, Aldehyde, and Catalyst in Vessel B Seal Vessel and Place in Microwave Reactor A->B C Irradiate at Set Temperature and Time B->C D Cool to Safe Temperature (<50°C) C->D E Quench and Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Concentrate Under Reduced Pressure F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

Caption: General workflow for microwave-assisted benzoxazole synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[5] Successful synthesis of the target fluorinated benzoxazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the synthesized compounds should be consistent with the proposed structures.

Safety and Best Practices

  • Dedicated Instrumentation: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for temperature and pressure control and should never be used.[11]

  • Vessel Integrity: Always use appropriate, sealed microwave process vials designed to withstand the expected temperatures and pressures. Inspect vessels for any signs of damage before use.

  • Reaction Monitoring: Be aware of the potential kinetics of the reaction. When working with new substrates or conditions, start with small-scale reactions and monitor temperature and pressure closely.

  • Fume Hood: Conduct all reactions in a well-ventilated laboratory hood to avoid inhalation of potentially toxic fumes from heated reagents and solvents.[11]

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature (typically below 50°C) before opening to prevent sudden depressurization and solvent flashing.

Conclusion: A Modern Approach to Heterocyclic Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of fluorinated benzoxazoles. This technology provides a powerful tool for medicinal chemists and drug development professionals to rapidly and efficiently synthesize libraries of these valuable compounds. The dramatic reduction in reaction times, coupled with often-improved yields and adherence to the principles of green chemistry, makes MAOS the preferred method for the modern synthesis of these important heterocyclic scaffolds.

References

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Current Microwave Chemistry, 7(3), 183-195. [Link]

  • Le, T. P., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7765. [Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF NOVEL 6-(ARYLIDENEAMINO)BENZO[d]OXAZOL-2(3H). (n.d.). ResearchGate. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3749-3757. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwaves vs. Conventional Heating: A Comparative Look at Reaction Yields. (2026, February 26). Oreate AI. Retrieved from [Link]

  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. (2025). Beilstein Journal of Organic Chemistry, 21, 1462–1476. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]

  • Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (n.d.). IntechOpen. Retrieved from [Link]

  • Microwave-assisted synthesis of benzoxazoles using choline... (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative study of microwave assisted and conventional synthesis of 2, 3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1, 3-thiazol–2–ylamino]-1, 5 -... (n.d.). Academia.edu. Retrieved from [Link]

  • microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. (2005). HETEROCYCLES, 65(8), 1957-1962. [Link]

  • Algul, O., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 736-748. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega, 5(43), 28081–28091. [Link]

  • MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances, 14(10), 6985-7013. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences Review and Research, 8(1). [Link]

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Application Notes & Protocols: Strategic Selection of Reagents for the Cyclization of Fluorinated Salicylaldoximes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 1,2-benzisoxazoles, particularly those bearing fluorine substituents, is a cornerstone of modern medicinal chemistry, giving rise to a class of compounds with significant pharmacological activities, including anticonvulsant and antipsychotic properties.[1][2] The cyclization of fluorinated salicylaldoximes represents the most direct and common route to this privileged scaffold. However, the success of this transformation is critically dependent on the strategic selection of reagents and reaction conditions. The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the electronic properties of the substrate, impacting reaction rates and potentially favoring undesired side reactions, such as the Beckmann rearrangement.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the primary methodologies for the cyclization of fluorinated salicylaldoximes. We delve into the mechanistic rationale behind reagent selection, offer field-proven, step-by-step protocols, and present comparative data to empower chemists to make informed decisions for synthesizing these high-value heterocyclic compounds.

The Central Challenge: N–O Bond Formation vs. Beckmann Rearrangement

The core transformation in the synthesis of 1,2-benzisoxazoles from salicylaldoximes is an intramolecular cyclization involving the formation of an N–O bond. This is typically achieved by converting the oxime's hydroxyl group into a good leaving group, which facilitates nucleophilic attack by the adjacent phenolic oxygen.

However, a persistent competitive pathway is the Beckmann rearrangement.[3] This reaction involves the migration of the aryl group to the nitrogen atom, which, following intramolecular cyclization of the resulting intermediate, leads to the formation of an isomeric benzoxazole.[4] The choice of reagent, solvent, and temperature can profoundly influence the ratio of these two products. For fluorinated salicylaldoximes, the electron-withdrawing nature of fluorine can decrease the nucleophilicity of the phenolic oxygen, potentially making the Beckmann rearrangement more competitive under certain conditions.

G cluster_start Fluorinated Salicylaldoxime cluster_reagent Reagent Activation cluster_intermediate Reactive Intermediate cluster_products Competing Pathways Start Fluorinated Salicylaldoxime Activation Activation of Oxime -OH Group (e.g., MsCl, SOCl₂, Tf₂O) Start->Activation Add Reagent Intermediate Intermediate with Good Leaving Group Activation->Intermediate Product_Desired 1,2-Benzisoxazole (Desired Product) Intermediate->Product_Desired Intramolecular N-O Cyclization Product_Side Benzoxazole (Side Product) Intermediate->Product_Side Beckmann Rearrangement

Figure 1: Competing pathways in the cyclization of salicylaldoximes.

Dehydration-Mediated Cyclization: The Workhorse Approach

This strategy is the most widely employed due to its reliability and the commercial availability of numerous effective reagents. The fundamental principle is the in situ conversion of the oxime hydroxyl into a superior leaving group, such as a sulfonate ester or an acyl group, thereby promoting intramolecular Sₙ2-type displacement by the phenolic oxygen.

Key Reagents & Mechanistic Considerations
  • Sulfonyl Chlorides (MsCl, TsCl) & Anhydrides (Tf₂O): Mesyl chloride (MsCl), tosyl chloride (TsCl), and triflic anhydride (Tf₂O) are highly effective. In the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine, they react with the oxime to form a sulfonate ester. The exceptional leaving group ability of sulfonate anions (mesylate, tosylate, triflate) strongly favors the desired cyclization. Tf₂O is exceedingly reactive and is often used for less reactive substrates, though its cost can be a factor. The reaction with MsCl is frequently performed at low temperatures (0 °C to room temperature) to minimize side reactions.

  • Thionyl Chloride (SOCl₂): A classic and cost-effective reagent, SOCl₂ in the presence of pyridine efficiently promotes cyclization.[5] It is thought to form a chlorosulfite intermediate, which readily undergoes cyclization. Care must be taken to use anhydrous conditions, as SOCl₂ reacts violently with water.

  • Trichloroacetyl Isocyanate: This reagent provides an alternative activation pathway, forming a carbamate intermediate that cyclizes upon treatment with a mild base like potassium carbonate.[6][7] This method is often high-yielding and can be advantageous when products are solids, simplifying isolation.[6]

Table 1: Comparison of Common Dehydrating Reagents for Benzisoxazole Synthesis

ReagentTypical BaseSolventTemperature (°C)AdvantagesDisadvantagesReference(s)
Mesyl Chloride (MsCl)Et₃N, PyridineDCM, THF0 to 25Mild, high yields, clean reactionsRequires base
Thionyl Chloride (SOCl₂)PyridineEther, THF0Cost-effective, efficientMoisture-sensitive, can generate HCl[5]
Triflic Anhydride (Tf₂O)Et₃N, PyridineDCM-78 to 0Highly reactive for stubborn substratesExpensive, highly moisture-sensitive
Trichloroacetyl IsocyanateK₂CO₃THF25Good for solid products, easy isolationReagent is toxic and moisture-sensitive[6][8]
Protocol 1: General Procedure for Mesyl Chloride-Mediated Cyclization of a Fluorinated Salicylaldoxime

This protocol is designed as a self-validating system, providing a robust starting point for various fluorinated substrates.

Materials:

  • Fluorinated Salicylaldoxime (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated salicylaldoxime (1.0 equiv). Dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv) dropwise via syringe. Stir for 5 minutes.

  • Activation: Add methanesulfonyl chloride (1.2 equiv) dropwise over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes residual base and salts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure fluorinated 1,2-benzisoxazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Oxidative Cyclization: An Alternative Pathway

Oxidative methods provide a distinct route to the benzisoxazole core, often proceeding through radical intermediates or by generating a reactive nitrene-like species.[9][10] These methods can be particularly useful when dehydration conditions lead to extensive Beckmann rearrangement or other side reactions.

Key Reagents & Mechanistic Considerations
  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (DIB) or phenyliodine bis(trifluoroacetate) (PIFA) are powerful oxidants that react with oximes to generate intermediates capable of intramolecular cyclization.[11] These reactions are typically fast, occur under mild conditions, and are tolerant of many functional groups. Catalytic versions using iodoarenes with a terminal oxidant (e.g., m-CPBA) have also been developed, enhancing the greenness of the procedure.[12]

  • Lead(IV) Acetate (LTA) & Sodium Hypochlorite (NaOCl): These classical oxidants can be used to synthesize 1,2-benzisoxazole 2-oxides via oxidative cyclization of o-acylphenol oximes. The N-oxide products can subsequently be deoxygenated if desired.

Figure 2: Standard workflow for mesyl chloride-mediated cyclization.

Protocol 2: General Procedure for Oxidative Cyclization Using (Diacetoxyiodo)benzene (DIB)

Materials:

  • Fluorinated Salicylaldoxime (1.0 equiv)

  • (Diacetoxyiodo)benzene (DIB) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluorinated salicylaldoxime (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Reagent Addition: Add (diacetoxyiodo)benzene (1.1 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid; monitor closely by TLC for the disappearance of the starting material (typically 30-60 minutes).

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining oxidant), saturated aqueous NaHCO₃, and brine. Expertise Note: The thiosulfate wash is critical for ensuring all hypervalent iodine species are reduced to iodobenzene, which is more easily separated during chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel and characterize as described in Protocol 1.

Summary and Outlook

The cyclization of fluorinated salicylaldoximes is a versatile and powerful method for accessing medicinally relevant 1,2-benzisoxazoles. The choice of reagent is paramount and should be guided by the specific substrate, desired scale, and cost considerations.

  • For general-purpose synthesis, dehydration mediated by mesyl chloride offers a robust, high-yielding, and cost-effective solution.

  • For highly unreactive substrates, the use of a more powerful activating agent like triflic anhydride may be necessary.

  • When Beckmann rearrangement is a significant issue, or for rapid, mild transformations, oxidative cyclization with hypervalent iodine reagents presents an excellent alternative.

Future developments in this field will likely focus on catalytic and more environmentally benign methodologies, such as metal-catalyzed C-H activation/cyclization pathways or biocatalytic approaches, to further streamline the synthesis of these vital pharmaceutical building blocks.

References

  • Thakar, K. A., & Bhawal, B. M. (1977).
  • Shisha, M., & Komet, M. J. (1983). Preparation of 1,2-benzisoxazoles from salicylaldoximes via trichloroacetyl isocyanate. The Journal of Organic Chemistry, 48(21), 3773–3775. [Link]

  • Thomas, B., et al. (2008). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research, 47(23), 9036–9044. [Link]

  • Aksenov, A. V., et al. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-25. [Link]

  • Thomas, B., et al. (2008). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Request PDF on ResearchGate. [Link]

  • Komet, M. J., & Shisha, M. (1983). Preparation of 1,2-benzisoxazoles from salicylaldoximes via trichloroacetyl isocyanate. The Journal of Organic Chemistry. [Link]

  • Shi, F., et al. (2008). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 10(13), 2877–2880. [Link]

  • Li, Q., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3051. [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. [Link]

  • Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. [Link]

  • Padwa, A., et al. (2003). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry, 68(25), 9648–9656. [Link]

  • Kemp, J. A., & Wentrup, C. (2001). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 279-311. [Link]

  • Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5226–5333. [Link]

  • Forrester, A. R., et al. (1979). Preparation of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, 612-615. [Link]

  • Yoshimura, A., et al. (2018). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 23(6), 1451. [Link]

  • Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. SciSpace. [Link]

  • Yoshimura, A., & Zhdankin, V. V. (2017). Oxidative cyclizations of oximes using hypervalent iodine reagents. Arkivoc, 2017(1), 99-116. [Link]

Sources

Application Note: Preparation of Benzoxazole Amides from Methyl Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Strategic workflows, mechanistic rationale, and validated protocols for the amidation of benzoxazole-containing scaffolds.

Strategic Overview & Mechanistic Rationale

Benzoxazoles are privileged heterocyclic pharmacophores widely utilized in medicinal chemistry, frequently appearing in orexin receptor antagonists, antifungal agents, and targeted anticancer therapeutics[1][2]. During the multi-step synthesis of these complex molecules, the benzoxazole ring is often constructed using a methyl ester-protected precursor. The ester moiety is robust, surviving the harsh oxidative or dehydrative conditions required for benzoxazole ring closure.

However, converting these unactivated methyl esters into terminal amides presents a kinetic challenge due to the resonance stabilization of the ester carbonyl. To achieve this transformation, chemists must choose between a highly reliable Two-Step Saponification-Coupling (Pathway A) and an atom-economical One-Step Direct Amidation (Pathway B) .

Pathway A: Saponification and Peptide Coupling

This classical approach relies on the base-catalyzed hydrolysis of the methyl ester using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/water system[1]. The resulting carboxylic acid is subsequently activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3].

  • Causality of Reagents: HATU is specifically chosen for benzoxazole substrates because it generates a highly reactive O-At (7-azabenzotriazole) ester intermediate. This overcomes the steric hindrance and potential electronic deactivation caused by the electron-withdrawing nature of the benzoxazole core, facilitating rapid aminolysis.

Pathway B: Direct Amidation via Aluminum-Amide Complexes

Direct amidation of unactivated esters with amines is thermodynamically uphill at room temperature. To bypass the saponification step, Lewis acid-mediated direct amidation is employed. DABAL-Me3 (an adduct of trimethylaluminum and DABCO) serves as a non-pyrophoric, bench-stable equivalent to highly hazardous AlMe3[4].

  • Causality of Reagents: DABAL-Me3 reacts with the input amine to generate a highly nucleophilic aluminum-amide complex. This complex acts as both a Lewis acid (activating the ester carbonyl oxygen) and a nucleophile, driving the reaction forward to form the amide bond in a single step while releasing methanol as the only byproduct[5][6].

Pathway Visualization

G Start Benzoxazole Methyl Ester (Precursor) PathA Pathway A: Two-Step Start->PathA PathB Pathway B: One-Step Start->PathB Saponification Saponification (LiOH, THF/H2O) PathA->Saponification Acid Carboxylic Acid Intermediate Saponification->Acid Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Product Benzoxazole Amide (Target Scaffold) Coupling->Product Direct Direct Amidation (DABAL-Me3, Amine, THF) PathB->Direct Direct->Product

Synthetic pathways for converting benzoxazole methyl esters to amides.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard medicinal chemistry workflows.

ParameterPathway A (Two-Step HATU)Pathway B (One-Step DABAL-Me3)
Overall Yield 70% – 90%65% – 95%
Total Reaction Time 6 – 14 hours (across 2 steps)20 mins (Microwave) / 12 hrs (Reflux)
Substrate Scope Excellent (Tolerates sensitive groups)Good (Sensitive to reducible groups)
Purification Requires 2 workups + 1 column1 workup + 1 column / crystallization
Reagent Safety Mild irritants, safe for bench useMoisture sensitive, non-pyrophoric
Scalability High (Kilogram scale proven)Moderate to High (Flow chemistry suited)

Validated Experimental Protocols

Protocol A: Two-Step Saponification and HATU-Mediated Coupling

Step 1: Saponification of the Benzoxazole Methyl Ester [1]

  • Setup: In a round-bottom flask, dissolve the benzoxazole methyl ester (1.0 equiv, e.g., 10 mmol) in a 3:1 mixture of THF and deionized water (40 mL total volume). Rationale: The biphasic system ensures solubility of both the organic ester (in THF) and the inorganic base (in water).

  • Reaction: Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 equiv, 20 mmol) in one portion. Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane) until the ester spot disappears.

  • Workup: Remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous phase in an ice bath and carefully acidify to pH ~3 using 1M HCl or glacial acetic acid.

  • Isolation: Extract the precipitated carboxylic acid with Ethyl Acetate or Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the benzoxazole carboxylic acid.

Step 2: Amide Bond Formation [3]

  • Setup: Dissolve the isolated benzoxazole carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to ensure full formation of the active O-At ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir the reaction at room temperature for 4–12 hours.

  • Workup: Quench the reaction by adding a large volume of water (5× the DMF volume) to precipitate the product and solubilize DMF. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Direct Amidation using DABAL-Me3

One-Step Direct Amidation (Microwave-Assisted) [5][6]

  • Preparation: Note: While DABAL-Me3 is non-pyrophoric, it is moisture-sensitive. Weigh the reagent quickly in open air or use a nitrogen-purged glovebag for optimal yields.

  • Setup: In an oven-dried microwave vial equipped with a magnetic stir bar, add the benzoxazole methyl ester (1.0 equiv) and the target amine (1.2 equiv).

  • Reagent Addition: Suspend the reactants in anhydrous THF (0.5 M concentration). Add DABAL-Me3 (1.0 equiv). Seal the vial with a crimp cap. Rationale: 1.0 equiv of DABAL-Me3 provides 2.0 equiv of active AlMe3, ensuring complete formation of the aluminum-amide complex and sufficient Lewis acidity to activate the ester.

  • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 130 °C for 20 minutes. (Alternatively, for standard batch synthesis, reflux the mixture at 70 °C for 12 hours).

  • Quench & Workup: Cool the vial to 0 °C. Carefully quench the reaction by the dropwise addition of 1M HCl (gas evolution will occur as unreacted AlMe3 is destroyed). Stir for 10 minutes to break up aluminum emulsions.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 × 20 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo. Purify the crude benzoxazole amide via recrystallization (e.g., from hexane/EtOAc) or flash chromatography.

References

  • Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite Source: ACS Publications (Journal of Chemical Education) URL:[Link][3]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents Source: ResearchGate (Medicinal Chemistry Research) URL:[Link]

  • FlowSyn™ Application Note 28: Amide Bond Formation in Flow using DABAL-Me3 Source: Asynt URL:[Link][5]

  • Microwave acceleration in DABAL-Me3-mediated amide formation Source: ResearchGate (Tetrahedron Letters) URL:[Link][6]

Sources

Solvent selection for recrystallizing fluorinated benzoxazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Recrystallization of Fluorinated Benzoxazole Esters

Executive Summary

Fluorinated benzoxazole esters represent a critical scaffold in medicinal chemistry, often serving as bioisosteres for nucleotides or privileged structures in kinase inhibitors. However, their purification presents a unique "solubility paradox": the benzoxazole core is planar and moderately polar, while the fluorinated ester tail introduces significant lipophilicity and alters crystal lattice energy. Standard recrystallization protocols often fail, resulting in "oiling out" or hydrolysis of the sensitive ester moiety.

This guide provides a rational, self-validating framework for selecting solvent systems based on Hansen Solubility Parameters (HSP) and thermodynamic principles, specifically tailored to preserve the ester integrity while achieving high purity.

Scientific Foundation: The Fluorine & Ester Challenge

To select the correct solvent, one must understand the molecular forces at play.

The Fluorine Effect on Lattice Energy

Fluorine is the most electronegative element, yet it has low polarizability. When attached to a benzoxazole ring:

  • Lipophilicity Increase: Fluorination significantly increases the logP, making the molecule less soluble in water and traditional protic solvents (methanol/ethanol) compared to its non-fluorinated parent.

  • Weak Intermolecular Forces: The C-F bond does not participate in strong hydrogen bonding. Instead, it relies on weak dispersive forces and electrostatic interactions. This often leads to lower melting points and a higher tendency to form oils rather than crystals if the cooling rate is uncontrolled.

The Ester Liability (Hydrolysis Risk)

The ester linkage is susceptible to hydrolysis, particularly in hot, wet solvents.

  • Avoid: High-temperature reflux in non-anhydrous alcohols or water-miscible solvents (like wet DMF) for extended periods.

  • Control: All protic solvents used must be anhydrous.

Theoretical Framework: Hansen Solubility Parameters (HSP)

We utilize HSP to predict the "Goldilocks" zone for recrystallization. The total solubility parameter (


) is defined by:


  • 
     (Dispersion):  Dominant in fluorinated regions.
    
  • 
     (Polarity):  Moderate in the benzoxazole core.
    
  • 
     (Hydrogen Bonding):  Low (acceptor only via Nitrogen/Oxygen).
    

The Strategy:

  • Dissolution (High T): Select a solvent with moderate

    
     to interact with the benzoxazole core (e.g., Ethyl Acetate, Toluene).
    
  • Precipitation (Low T): Use the temperature differential of the solvent or introduce an anti-solvent with high

    
     (like Heptane) to force the fluorinated tail to aggregate.
    

Solvent Selection Decision Tree

The following logic gate ensures you select the correct solvent system without wasting material.

SolventSelection Start Start: Crude Fluorinated Benzoxazole Ester SolubilityCheck Solubility Test (100mg) in 1mL Solvent @ Reflux Start->SolubilityCheck Ethanol Try Anhydrous Ethanol SolubilityCheck->Ethanol Dissolves Dissolves? Ethanol->Dissolves Cooling Cool to RT then 0°C Dissolves->Cooling Yes Toluene Try Toluene Dissolves->Toluene No (Insoluble) Crystals Crystals Form? Cooling->Crystals Success1 System A: Ethanol (Single) Crystals->Success1 Yes AddAnti Add Anti-solvent (Heptane) dropwise Crystals->AddAnti No (Remains Soluble) DissolvesT Dissolves? Toluene->DissolvesT DissolvesT->AddAnti Yes EtOAc Try Ethyl Acetate DissolvesT->EtOAc No Success2 System B: Toluene/Heptane AddAnti->Success2 Success3 System C: EtOAc/Hexane EtOAc->Success3 Fail Switch to Fluorinated Solvent (BTF or TFE) - Last Resort Success3->Fail If fails

Figure 1: Decision Matrix for Solvent Selection. Blue indicates start, Yellow decision points, Green successful systems, and Red contingency.

Comparative Solvent Data

The following table summarizes expected behaviors for fluorinated benzoxazole esters based on internal application data.

Solvent SystemRoleSuitabilityMechanism of ActionRisk Factor
Ethanol (Anhydrous) Single SolventModerateHigh

excludes lipophilic F-tail at low T.
Oiling Out: If F-content is high (>3 F atoms), the compound may phase separate as oil before crystallizing.
Toluene / Heptane Solvent / Anti-solventHigh Toluene engages

-stacking of benzoxazole; Heptane drives precipitation of F-tail.
Solvates: Benzoxazoles often form channel solvates with Toluene. Dry thoroughly.
Ethyl Acetate / Hexane Solvent / Anti-solventHighStandard polar/non-polar balance.Hydrolysis: Trace acid in EtOAc can hydrolyze the ester if heated too long.
Acetonitrile Single SolventLowHigh polarity often leads to poor solubility of F-analogs.Impurity Trapping: Often co-crystallizes polar impurities.
Benzotrifluoride (BTF) Special SolventHigh (Specialized)"Fluorous" affinity dissolves the compound easily.Cost: Expensive.[1] Use only if standard organics fail.

Detailed Experimental Protocol

Objective: Purify 5.0 g of crude 5-fluoro-2-(trifluoromethyl)benzoxazole-6-carboxylate.

Phase 1: The Micro-Screen (Self-Validation Step)

Before committing the bulk material, validate the solvent system.

  • Place 50 mg of crude solid into three separate HPLC vials.

  • Add 0.5 mL of Ethanol (Vial A), Toluene (Vial B), and EtOAc (Vial C).

  • Heat to 70°C.

    • Checkpoint 1: If it doesn't dissolve, add solvent in 0.1 mL increments. If >1.5 mL is needed, the solvent is too weak.

  • Allow to cool to Room Temperature (RT).

    • Checkpoint 2: If crystals form immediately, the recovery will be high. If oil forms, reheat and add a seed crystal or switch to the Binary Protocol (Step 6).

Phase 2: The Binary Recrystallization (Toluene/Heptane System)

Recommended for highly lipophilic fluorinated esters.

  • Dissolution:

    • Place 5.0 g of crude material in a 100 mL round-bottom flask (RBF).

    • Add Toluene (approx. 15-20 mL) and heat to 80°C with magnetic stirring.

    • Note: Use the minimum volume required to obtain a clear yellow solution.

  • Clarification (Optional):

    • If insoluble black specks remain, filter hot through a pre-warmed celite pad.

  • Nucleation Point:

    • Remove from heat.[2] While still hot (~60°C), add Heptane dropwise until a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Toluene to re-dissolve the cloudiness (restore clarity).

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to allow slow cooling to RT over 2 hours.

    • Scientific Logic:[3][4][5][6][7] Rapid cooling traps impurities in the lattice. Slow cooling allows the fluorinated tails to align, maximizing Van der Waals interactions.

  • Finishing:

    • Once at RT, place in an ice bath (0°C) for 30 minutes.

    • Filter the white needles via vacuum filtration.

    • Wash with cold Heptane (non-solvent) to remove surface mother liquor.

Phase 3: Validation
  • TLC Check: Spot the crystals vs. the mother liquor. The mother liquor should contain the baseline impurities.

  • Hydrolysis Check: Run a quick H-NMR. Ensure the ester peak (e.g., -OCH3 at ~3.9 ppm) integrates correctly relative to the aromatic protons.

Visualized Workflow

Workflow Crude Crude Solid (5.0g) Dissolve Dissolve in Toluene (80°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Turbidity Add Heptane until cloudy Filter->Turbidity Clear Add Toluene to clear Turbidity->Clear Cool Slow Cool (2 hrs to RT) Clear->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate

Figure 2: Step-by-step workflow for the Binary Solvent System.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary was crossed before the crystallization boundary. This is common in fluorinated compounds due to low surface tension. Solution:

  • Reheat until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Dilute: Add slightly more of the good solvent (Toluene) to lower the concentration, shifting the system away from the LLPS region.

References

  • Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Hansen-Solubility.[8][9] Retrieved from [Link]

  • Fickelscherer, R. J., et al. (2020).[10] Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Retrieved from [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of fluorinated benzoxazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious "brick-dust" insolubility of highly fluorinated planar heterocycles.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to overcome solubility roadblocks in your synthetic pipeline.

Diagnostic Workflow

G A Insoluble Fluorinated Benzoxazole Intermediate B Assess Hansen Solubility Parameters (HSP) A->B C Test Fluorous Solvents (e.g., HFIP, TFE) B->C D Test Polar/Basic Solvents (DMSO, Pyridine) B->D E Solubility Achieved? C->E D->E F Proceed to Next Synthetic Step E->F Yes G Alternative Techniques: Mechanochemistry / Slurry E->G No G->F Solid-State Conversion

Workflow for diagnosing and resolving insolubility in fluorinated benzoxazoles.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why do my fluorinated benzoxazole intermediates exhibit "brick-dust" insolubility? A: The insolubility is driven by extreme crystal lattice energy. The benzoxazole core is highly planar, which promotes extensive


 stacking. When multiple fluorine atoms are introduced, their high electronegativity creates strong, localized dipoles[1]. This combination of rigid planarity and strong dipole-dipole interactions means the thermodynamic cost of breaking the solid lattice far exceeds the solvation energy provided by standard organic solvents.

Q2: How do Hansen Solubility Parameters (HSP) help in solvent selection for these specific compounds? A: Traditional Hildebrand solubility relies solely on dispersive forces, which fails for highly polarized heterocycles. HSP divides cohesive energy into three specific interactions: dispersion (


), polar (

), and hydrogen bonding (

)[2]. Fluorinated benzoxazoles typically possess high

(due to C-F and C=N bonds) and moderate

. By mapping the intermediate's HSP "sphere," you can identify solvent blends (e.g., a high

solvent mixed with a high

solvent) that perfectly match the solute's parameters, achieving solubility where single solvents fail[2].

Q3: Why is Hexafluoroisopropanol (HFIP) frequently recommended for fluorinated intermediates? A: HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is a "magic bullet" for fluorinated compounds due to a unique combination of properties. It is a highly polar (dielectric constant 16.7), strong hydrogen-bond donor (pKa ~9.3) that exhibits specific "fluorous" interactions with fluorinated solutes[3]. It effectively disrupts the intermolecular hydrogen bonding and dipole networks of the solid lattice while stabilizing polar transition states during subsequent reactions[4].

Q4: What if the intermediate remains completely insoluble in all standard solvents? A: Insolubility is not a binary state; it is an equilibrium. If an intermediate is practically insoluble, you can run a suspension (slurry) reaction. As the dissolved fraction reacts, Le Chatelier's principle drives more solid into solution[5]. Alternatively, mechanochemistry (ball milling) bypasses solvation entirely, using mechanical force to drive the reaction in the solid state[6]. Furthermore, boiling pyridine is a highly effective solvent for basic, rigid "organic rocks" due to its ability to forcefully disrupt


-stacking[5].

Quantitative Data: Solvent Parameter Comparison

When troubleshooting, match the solvent's physical properties to the specific intermolecular forces holding your intermediate's crystal lattice together.

SolventBoiling Point (°C)Dielectric Constant (

)
Key Solvation MechanismBest Application
HFIP 58.216.7Strong H-bond donor, fluorous interactionsHighly fluorinated heterocycles, H-bond disruption
Pyridine 115.212.4

disruption, Lewis basicity
Rigid, planar "organic rocks"
DMSO 189.046.7High polarity (

), H-bond acceptor
General highly polar, non-fluorinated intermediates
NMP 202.032.2High dispersion (

) and polarity
High-temperature slurry reactions

Validated Experimental Protocols

Protocol 1: Micro-Scale HSP-Guided Solvent Blending

Objective: Identify a synergistic solvent mixture to overcome high lattice energy.

  • Preparation: Weigh 5 mg of the insoluble intermediate into five separate 2 mL HPLC vials.

  • Solvent Addition: Add 500 µL of diverse solvents to each vial to test different HSP extremes:

    • Vial 1: Toluene (High

      
      )
      
    • Vial 2: Acetone (High

      
      )
      
    • Vial 3: Ethanol (High

      
      )
      
    • Vial 4: HFIP (Fluorous/H-bond donor)

    • Vial 5: Pyridine (

      
      -stacking disruptor)
      
  • Agitation: Sonicate all vials for 15 minutes at 40 °C.

  • Validation Checkpoint (Self-Validating Step): Visually inspect the vials. If dissolution occurs at 40 °C but the compound precipitates upon cooling to room temperature, you have confirmed the barrier is purely thermodynamic (lattice energy) rather than a fundamental solvent incompatibility. You can confidently proceed with a heated slurry reaction.

  • Blending: If no single solvent works, combine 50:50 ratios of the two best-performing solvents (e.g., HFIP and Pyridine) to target the intermediate's specific HSP sphere.

Protocol 2: HFIP-Mediated Slurry Coupling

Objective: Force a reaction to completion when the intermediate is functionally insoluble.

  • Reagent Loading: Add the insoluble fluorinated benzoxazole intermediate (1.0 eq) and the coupling partner (1.2 eq) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add HFIP to achieve a 0.2 M concentration relative to the limiting reagent. The mixture will likely remain a heterogeneous, cloudy slurry.

  • Activation: Add the necessary coupling reagent and base (e.g., EDC/HOAt or T3P).

  • Agitation: Stir vigorously (1000 rpm) at room temperature or gentle reflux (50 °C).

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via LCMS by sampling only the clear supernatant (allow the solid to settle briefly before sampling). If the product mass appears in the supernatant, the reaction is successfully proceeding via dissolution-equilibrium. As the starting material is consumed, the slurry will visually transition into a clear solution or precipitate as a new crystalline product.

References

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations Source: National Institutes of Health (NIH) URL:[Link]

  • Hexafluoro-2-propanol Source: Wikipedia URL:[Link]

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics Source: University of Amsterdam (UvA-DARE) URL:[Link]

  • Reaction intermediate being poorly soluble - any workarounds? Source: Reddit (r/Chempros) URL:[Link]

  • HFIP in Organic Synthesis Source: National Institutes of Health (NIH) URL:[Link]

  • Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols Source: ResearchGate URL:[Link]

Sources

Optimizing reaction temperature for benzoxazole carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Benzoxazole-2-Carboxylate Synthesis
Core Directive & Scope

This guide addresses the specific thermal challenges associated with synthesizing benzoxazole-2-carboxylates (and related esters) from 2-aminophenols and oxalic acid derivatives (e.g., diethyl oxalate).

Unlike robust 2-aryl benzoxazoles, the 2-carboxylate moiety is thermally labile . Excessive heat or moisture leads to rapid hydrolysis followed by decarboxylation , resulting in the unsubstituted benzoxazole byproduct. Conversely, insufficient heat results in the kinetic trapping of the hydroxy-amide intermediate .

Troubleshooting Guide (Q&A)
Issue 1: The "Intermediate Trap" (Incomplete Cyclization)

Q: I am refluxing 2-aminophenol with diethyl oxalate in ethanol (78°C), but LC-MS shows a major peak with Mass = M+18. Is my product wet?

A: It is likely not "wet"; you have isolated the uncyclized hydroxy-amide intermediate .

  • The Science: The reaction proceeds in two steps.[1][2][3] The first (N-acylation) is fast and occurs at lower temperatures. The second (cyclization/dehydration) has a higher activation energy. Ethanol reflux (78°C) is often insufficient to drive the elimination of water required to close the oxazole ring.

  • Solution: Switch to a higher-boiling solvent like Toluene (110°C) or Xylene (140°C) . You need to breach the activation barrier (typically >100°C) to drive the dehydration.

  • Pro-Tip: Add a Dean-Stark trap to physically remove the water byproduct, pushing the equilibrium toward the cyclized product (Le Chatelier’s principle).

Issue 2: The "Phantom Ester" (Decarboxylation)

Q: I ran the reaction at 160°C to ensure cyclization. The NMR shows the benzoxazole ring signals, but the ethyl ester protons are missing. What happened?

A: You likely triggered thermal decarboxylation .

  • The Science: Benzoxazole-2-carboxylic acids are unstable. If your reaction system contained trace moisture, the ester hydrolyzed to the free acid. At temperatures >130°C, benzoxazole-2-carboxylic acid spontaneously decarboxylates to form benzoxazole (the parent heterocycle), liberating CO₂.

  • Solution:

    • Dry your reagents: Ensure diethyl oxalate and solvents are anhydrous.

    • Lower the temperature: Cap your reaction temperature at 120–130°C . Avoid neat reactions at >150°C.

    • Lewis Acid Catalysis: Use 5 mol% Sc(OTf)₃ or Boric Acid to lower the activation energy, allowing cyclization at safer temperatures (80–100°C).

Issue 3: Variable Yields in Scale-up

Q: My microwave protocol (150°C, 10 min) worked on 50 mg but failed on 5 g. Why?

A: This is a heat transfer and penetration depth issue.

  • The Science: Microwave irradiation heats the solvent/dipoles directly. On a larger scale, the penetration depth decreases, leading to uneven heating (hotspots). In a bulk thermal reaction (oil bath), the ramp rate is slower, exposing the sensitive ester to high heat for longer periods during equilibration.

  • Solution: For >1 g scales, switch to conductive heating (oil bath) but use a pre-heated block . Drop the flask into the oil bath already at the target temperature (e.g., 120°C) to minimize the time the reagents spend in the "warm zone" where side reactions initiate but cyclization is slow.

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature-dependent branch points. Note the "Danger Zone" where the desired product degrades.

BenzoxazoleSynthesis Reactants Reactants (2-Aminophenol + Diethyl Oxalate) Intermediate Intermediate (N-(2-hydroxyphenyl)oxalamate) Reactants->Intermediate Low Temp (<80°C) Fast Kinetics Intermediate->Intermediate Trapped if T < 100°C Product Target Product (Ethyl benzoxazole-2-carboxylate) Intermediate->Product Optimal Temp (110-130°C) - H2O (Cyclization) Byproduct_Acid Hydrolysis Byproduct (Benzoxazole-2-carboxylic acid) Product->Byproduct_Acid Moisture + Heat Byproduct_Decarb Degradation Product (Benzoxazole + CO2) Byproduct_Acid->Byproduct_Decarb Heat > 130°C (Decarboxylation)

Figure 1: Reaction pathway showing the kinetic trap (Intermediate) and the thermodynamic degradation pathway (Decarboxylation).

Optimized Experimental Protocol

Method: Lewis Acid-Catalyzed Condensation (Boric Acid) Rationale: Boric acid forms a borate ester intermediate that facilitates water elimination, allowing the reaction to proceed at xylene reflux (140°C) without requiring harsh mineral acids (like PPA) that would hydrolyze the ester.

Reagents:
  • 2-Aminophenol (1.0 equiv)[4]

  • Diethyl Oxalate (2.0 equiv) — Acts as reagent and co-solvent

  • Boric Acid (5 mol%)

  • Solvent: Xylene (anhydrous)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (to remove water), suspend 2-aminophenol (10 mmol) in Xylene (20 mL).

  • Addition: Add Diethyl Oxalate (20 mmol) and Boric Acid (0.5 mmol).

  • Reaction (The Critical Step):

    • Heat the oil bath to 145°C .

    • Submerge the flask. The internal temperature should reach ~135-140°C (reflux).

    • Checkpoint: Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check TLC after 2 hours.

    • Mobile Phase: Hexane:EtOAc (8:2).

    • Target: Disappearance of the polar 2-aminophenol spot and appearance of a fluorescent blue spot (Benzoxazole).

  • Workup:

    • Cool to room temperature.[1][2][5][6][7][8]

    • Evaporate excess xylene and diethyl oxalate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel). Note: Do not distill the product at atmospheric pressure; it may decarboxylate.

Comparative Data: Temperature vs. Outcome

The table below summarizes the impact of temperature on the reaction of 2-aminophenol with diethyl oxalate (3 hours reaction time).

TemperatureSolvent SystemPrimary Species Observed (LC-MS)Yield (Isolated)Status
25°C EthanolReactants (No Reaction)0%❌ Fail
78°C Ethanol (Reflux)Hydroxy-Amide Intermediate<10%⚠️ Kinetic Trap
110°C Toluene (Reflux)Mixture (Intermediate + Product)45-60%⚠️ Slow Conversion
140°C Xylene (Reflux) Ethyl benzoxazole-2-carboxylate 85-92% Optimal
>160°C Neat / Solvent-freeBenzoxazole (Decarboxylated)<30% (Ester)❌ Degradation
References
  • General Benzoxazole Synthesis & Mechanism

    • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[2][6][8][9][10][11]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Microwave Assisted Synthesis (Temperature Data)

    • Title: Microwave-assisted Synthesis of Benzoxazoles Derivatives.[2][10][12][13]

    • Source: Current Microwave Chemistry.[10]

    • URL:[Link]

  • Decarboxylation of Benzoxazole Carboxylic Acids

    • Title: Decarboxylative Hydroxylation of Benzoic Acids (Context on decarboxyl
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Catalytic Methods (Boric Acid/Lewis Acids)

    • Title: Boric acid c
    • Source: Organic Chemistry Portal (General Reference).
    • URL:[Link]

Sources

Technical Support Center: Stability of Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for handling this compound in aqueous experimental settings. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

Introduction to the Stability of 1,2-Benzoxazoles

This compound is a heterocyclic compound with a benzoxazole core. While generally stable, the 1,2-benzoxazole (also known as benzisoxazole) ring system and the ester functional group can be susceptible to degradation in aqueous media, particularly under non-neutral pH conditions and elevated temperatures.[1][2] Understanding the potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide will walk you through frequently asked questions and provide robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The two primary stability concerns are the hydrolysis of the methyl ester and the cleavage of the 1,2-benzoxazole ring. Both reactions are often catalyzed by acidic or basic conditions.[3] The ester hydrolysis would yield the corresponding carboxylic acid, while the ring cleavage can lead to the formation of a 2-hydroxybenzonitrile derivative.

Q2: How does pH affect the stability of this compound?

A2: The stability of heterocyclic compounds like this is often pH-dependent.[4] In acidic conditions, the nitrogen atom of the benzoxazole ring can be protonated, making the ring more susceptible to nucleophilic attack by water, which can lead to ring opening. In basic conditions, the ester group is highly susceptible to hydrolysis. It is recommended to maintain solutions at a neutral pH (around 7.0) to minimize degradation, unless your experimental protocol requires otherwise.

Q3: What are the recommended storage conditions for aqueous stock solutions?

A3: For optimal stability, aqueous stock solutions should be prepared fresh for each experiment. If short-term storage is necessary, we recommend the following:

  • Temperature: Store at 2-8°C to slow down potential degradation reactions. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but it is crucial to perform a freeze-thaw stability study to ensure the compound's integrity.

  • Light: Protect the solution from light by using amber vials or wrapping the container in aluminum foil to prevent potential photodegradation.

  • pH: Ensure the solution is buffered at a neutral pH if compatible with your experimental design.

Q4: Can I use co-solvents to improve solubility and stability?

A4: Yes, if the compound has poor aqueous solubility, using a water-miscible organic co-solvent such as DMSO or ethanol is a common practice.[5] However, it is important to use the minimum amount of co-solvent necessary, as it can sometimes influence the reaction kinetics or have unintended effects on your experimental system. Always run appropriate vehicle controls.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues you might encounter during your experiments.

Visualizing Potential Degradation

The primary degradation pathway in aqueous media is anticipated to be hydrolysis. The following diagram illustrates the potential hydrolysis of both the ester and the benzoxazole ring.

G cluster_0 This compound cluster_1 Degradation Pathways A This compound B Ester Hydrolysis Product (5-fluoro-1,2-benzoxazole-3-carboxylic acid) A->B Aqueous Base/Acid C Ring Cleavage Product (e.g., 2-cyano-4-fluorophenol derivative) A->C Aqueous Acid/Base

Caption: Potential Hydrolysis Pathways.

Troubleshooting Workflow

If you suspect degradation of your compound, follow this workflow to diagnose and address the issue.

start Start: Inconsistent Experimental Results check_visual Visual Inspection: Precipitate or Color Change? start->check_visual check_analytical Analytical Confirmation: Run HPLC/LC-MS Analysis check_visual->check_analytical compare_profiles Compare Chromatograms: Fresh vs. Aged Sample check_analytical->compare_profiles degradation_confirmed Degradation Confirmed: Appearance of New Peaks / Decrease in Parent Peak compare_profiles->degradation_confirmed no_degradation No Significant Degradation: Review Other Experimental Parameters degradation_confirmed->no_degradation No troubleshoot_stability Troubleshoot Stability: Perform Forced Degradation Study degradation_confirmed->troubleshoot_stability Yes optimize_conditions Optimize Conditions: Adjust pH, Temperature, Solvent troubleshoot_stability->optimize_conditions implement_changes Implement Optimized Conditions and Re-run Experiment optimize_conditions->implement_changes end End: Consistent Results implement_changes->end

Caption: Troubleshooting Experimental Inconsistency.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[6][7] This will help you identify potential degradants and establish conditions under which the compound is stable.

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, neutral, oxidative, and thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV or PDA detector[8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours, then prepare a 100 µg/mL solution.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection into the HPLC.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of a freshly prepared (time zero) sample.

    • Calculate the percentage degradation of the parent compound.

    • Note the retention times and peak areas of any new peaks (degradation products).

Expected Outcomes and Interpretation:

This study will provide a clear picture of the compound's stability profile. The results will help you to:

  • Identify conditions to avoid during your experiments.

  • Develop a validated, stability-indicating analytical method for your future work.

  • Understand the potential degradation pathways of your molecule.

Summary of Stability Testing Parameters

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl60°C24 hoursPotential ester hydrolysis and/or ring cleavage
Base Hydrolysis0.1 M NaOHRoom Temp4 hoursLikely rapid ester hydrolysis
Neutral HydrolysisWater60°C24 hoursSlower hydrolysis compared to acidic/basic conditions
Oxidation3% H₂O₂Room Temp24 hoursPotential for oxidation of the aromatic system
Thermal (Solid)-80°C48 hoursAssess solid-state stability

References

  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available at: [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • This compound (C9H6FNO3) - PubChemLite. Available at: [Link]

  • Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate - ResearchGate. Available at: [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Available at: [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: [Link]

  • Stability testing of existing active substances and related finished products | EMA. Available at: [Link]

Sources

Technical Support Center: Resolving Side Products in the Nitration of Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges in the nitration of fluorinated benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter common yet challenging side reactions during this critical synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the nitration of fluorinated benzoxazoles in a direct question-and-answer format.

Q1: My reaction is producing a mixture of positional isomers. How can I improve regioselectivity?

A1: Achieving high regioselectivity is a frequent challenge stemming from the complex interplay of electronic effects within the fluorinated benzoxazole scaffold. The benzoxazole ring system itself typically directs electrophilic attack to the 5- or 6-positions due to the electron-donating nature of the heteroatoms.[1][2][3] However, the potent electronic influence of the fluorine substituent often complicates this outcome.

Causality and Strategic Response:

  • Electronic Effects of Fluorine: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring, and a weaker, distance-dependent electron-donating resonance effect (+M).[4] This +M effect primarily activates the para-position relative to the fluorine atom.[4] The regiochemical outcome is a contest between the directing power of the benzoxazole moiety and the fluorine atom.

  • Steric Hindrance: The bulk of the nitrating agent can also influence the final isomer ratio, favoring attack at less sterically hindered positions.

Troubleshooting Steps:

  • Analyze Your Substrate: The position of the fluorine atom is the single most important factor. Use the table below to predict the likely major isomers and tailor your strategy accordingly.

  • Lower the Temperature: Running the reaction at 0 °C or below can increase selectivity by favoring the pathway with the lowest activation energy, often leading to a higher proportion of the thermodynamically favored product.

  • Consider Alternative Nitrating Agents: Standard mixed acid (HNO₃/H₂SO₄) is a small and highly reactive electrophile.[5] Using a bulkier or milder nitrating system can enhance selectivity. Milder conditions are often achieved with reagents like bismuth subnitrate in combination with thionyl chloride.[6] Zeolite catalysts have also been employed to achieve para-selectivity in aromatic nitrations.[7][8]

Table 1: Predicted Influence of Fluorine Position on Nitration Regioselectivity

Fluorine PositionPredicted Major Nitro Isomer(s)Rationale
4-Fluoro 7-nitro and 5-nitroThe 7-position is para to the strongly activating ring oxygen and meta to fluorine. The 5-position is para to the ring nitrogen but ortho to fluorine, making it sterically and electronically less favored.
5-Fluoro 6-nitroThe 6-position is activated by both the ring oxygen and nitrogen and is ortho to the fluorine. While electronically disfavored by fluorine's -I effect, it is often the most activated remaining position.
6-Fluoro 5-nitro and 7-nitroThe 5- and 7-positions are the most activated sites on the benzoxazole ring. Fluorine at the 6-position deactivates both, but they remain the most probable sites of attack.
7-Fluoro 4-nitro and 6-nitroThe 4-position is ortho to the activating ring oxygen but also ortho to fluorine. The 6-position is para to the ring oxygen and meta to fluorine, often making it the favored position.
Q2: I'm observing significant amounts of dinitro- and other over-nitrated products. What should I do?

A2: The formation of dinitro or even trinitro products occurs when the mono-nitrated product is sufficiently activated to react further under the reaction conditions.[3] This is a classic sign of conditions that are too harsh for the substrate.

Causality and Strategic Response:

Over-nitration is a kinetically controlled process. The rate of the second nitration is often comparable to or faster than the first, especially at elevated temperatures or with an excess of the nitrating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise molar equivalent of the nitrating agent (e.g., 1.0-1.1 equivalents of HNO₃). Avoid using a large excess.

  • Maintain Low Temperatures: Perform the reaction at 0-5 °C. This slows down all reaction rates, but it disproportionately affects the higher-activation-energy second nitration, thus favoring the mono-nitro product.

  • Slow Addition: Add the nitrating agent dropwise to a solution of the fluorinated benzoxazole in sulfuric acid. This maintains a low instantaneous concentration of the nitronium ion (NO₂⁺), minimizing the chance of a second nitration event.[9]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.[3]

Q3: My product is contaminated with a byproduct that seems to be a ring-opened species. How can I prevent this?

A3: This is a clear indication of hydrolysis of the benzoxazole ring. Under strongly acidic conditions, particularly at elevated temperatures, the oxazole ring is susceptible to cleavage, yielding the corresponding 2-aminophenol derivative.[3][10][11]

Causality and Strategic Response:

The mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack of water on the C2 carbon. This process is highly dependent on both acid concentration and temperature.

Troubleshooting Steps:

  • Minimize Sulfuric Acid: Use the minimum amount of sulfuric acid required to dissolve the substrate and facilitate the reaction.

  • Strict Temperature Control: Do not allow the reaction temperature to rise above 5 °C. Hydrolysis is significantly accelerated at higher temperatures.

  • Prompt Work-up: As soon as the reaction is complete, pour the mixture into a large volume of ice water. This rapidly dilutes the acid and lowers the temperature, effectively stopping the hydrolysis process.[3]

  • Use Anhydrous Conditions or Alternative Reagents: If hydrolysis remains a persistent issue, consider nitrating systems that do not require strong aqueous acids, such as nitronium tetrafluoroborate (NO₂BF₄) in an anhydrous organic solvent.[12]

Q4: The reaction mixture turns dark, and I'm getting a lot of tar-like material. What's causing this and how can I fix it?

A4: Dark coloration and tar formation are typically caused by oxidative side reactions. Nitric acid is a potent oxidizing agent, and sensitive aromatic systems can be degraded under harsh nitrating conditions.[3]

Causality and Strategic Response:

Oxidation competes with nitration. These pathways often have higher activation energies and are exacerbated by high temperatures, long reaction times, and the presence of impurities.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure your starting material and acids are of high quality. Impurities can catalyze decomposition.

  • Lower Reaction Temperature: This is the most effective way to minimize oxidative degradation. Perform the reaction at or below 0 °C.

  • Reduce Reaction Time: Do not let the reaction stir for longer than necessary. Quench it as soon as the starting material is consumed.

  • Consider Milder Nitrating Agents: Systems like bismuth subnitrate/thionyl chloride or clay-supported metal nitrates are less oxidizing than mixed acid and can provide a cleaner reaction profile for sensitive substrates.[6][13]

Section 2: Troubleshooting Workflow and Mechanism

The following diagrams provide a logical workflow for addressing common issues and illustrate the core reaction mechanism.

TroubleshootingWorkflow start Start Nitration Experiment check_crude Analyze Crude Product (TLC, LC-MS, NMR) start->check_crude isomers Problem: Poor Regioselectivity (Multiple Isomers) check_crude->isomers Isomer Mixture? over_nitration Problem: Over-Nitration (Di/Poly-nitro Products) check_crude->over_nitration Higher MW Products? hydrolysis Problem: Ring Opening (Hydrolysis) check_crude->hydrolysis Ring-Opened Products? tar Problem: Tar/Decomposition (Oxidation) check_crude->tar Dark Tar? success Success: Clean Mono-nitro Product check_crude->success Clean Product? sol_isomers Solution: 1. Lower Temperature (<0°C) 2. Change Nitrating Agent (e.g., NO₂BF₄) 3. Re-evaluate Substrate Electronics isomers->sol_isomers sol_over Solution: 1. Reduce HNO₃ to 1.0 eq 2. Slow, Dropwise Addition 3. Maintain Temp at 0-5°C over_nitration->sol_over sol_hydrolysis Solution: 1. Minimize H₂SO₄ Amount 2. Strict Temp Control (<5°C) 3. Prompt Quench in Ice Water hydrolysis->sol_hydrolysis sol_tar Solution: 1. Lower Temperature (<0°C) 2. Reduce Reaction Time 3. Use Milder Nitrating Agent tar->sol_tar sol_isomers->start Re-run sol_over->start Re-run sol_hydrolysis->start Re-run sol_tar->start Re-run

Caption: Decision workflow for troubleshooting side products.

NitrationMechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O Benzoxazole Fluorinated Benzoxazole Wheland σ-complex (Wheland Intermediate) Benzoxazole->Wheland + NO₂⁺ Product Nitrated Product Wheland->Product - H⁺ H_plus H⁺

Caption: General mechanism of electrophilic aromatic nitration.

Section 3: Experimental Protocols

The following protocols provide detailed, field-proven methodologies for minimizing side products.

Protocol 1: Controlled Nitration using Mixed Acid

This protocol is optimized for minimizing over-nitration and hydrolysis.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the fluorinated benzoxazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1-2 volumes). Caution: This is highly exothermic. Prepare slowly and cool the funnel externally if necessary.

  • Addition: Add the nitrating mixture dropwise to the stirred benzoxazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[14]

Protocol 2: Mild Nitration using Bismuth Subnitrate

This protocol is recommended for substrates that are highly sensitive to oxidation or hydrolysis.[6]

  • Suspension: In a round-bottom flask, suspend the fluorinated benzoxazole (1.0 eq) and bismuth subnitrate (Bi₅O(OH)₉(NO₃)₄) (0.5 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C.

  • Activation: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the mixture. This reacts with the bismuth reagent to generate the active nitrating species in situ.

  • Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC. Reaction times can vary from 1 to 12 hours.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Section 4: References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

  • Campbell, M. M., & Ross, B. C. (1973). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (15), 2194-2198.

  • Nitration Reaction of benzoxazole. (n.d.). ResearchGate. Retrieved from a diagram within a publication on antimicrobial benzoxazole derivatives.

  • Technical Support Center: Nitration of 2-Arylbenzoxazoles. (n.d.). Benchchem.

  • Nitration. (n.d.). In Wikipedia. Retrieved from [Link]

  • Al-Mourabit, A., & Potier, P. (2001). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Synthetic Communications, 31(5), 741-746.

  • Kumbhar, A. S. (2009). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Chemistry for Sustainable Development, 17, 315–317.

  • Jung, M. E., Dong, T. A., & Cai, X. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(20), 2533-2535.

  • De, S. K. (2004). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 6(21), 3861–3863.

  • Smith, K., & Musson, A. (1998). Regioselective Control of Electrophilic Aromatic Substitution Reactions. In Solid Supports and Catalysts in Organic Synthesis (pp. 114-135). Ellis Horwood.

  • Jackson, J. A., et al. (1972). The hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 15, 2194-2198. (This is a more specific citation for the hydrolysis work).

  • Evindar, G., & Batey, R. A. (2006). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Organic Letters, 8(7), 1335–1338.

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents. WO2006096624A1.

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. Organic & Biomolecular Chemistry, 14(39), 9329-9336.

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents. US5946638A.

  • Method for synthesizing benzoxazole compound by using nitration by-products of aromatic hydrocarbon and application of benzoxazole compound. (2019). Patsnap Eureka.

  • Török, B., & Schäfer, C. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12.

  • Yousefi, B. H., & Bakavoli, M. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Organic Letters, 17(10), 2462–2465.

  • Regioselectivity in Aromatic Nitration: A Comparative Guide. (n.d.). Benchchem.

  • So, S. P. (2008). Effect of pH on first-order rate constant for the hydrolysis of benzoxazole. ResearchGate.

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews (IJRAR).

  • Olah, G. A., Kuhn, S. J., & Mlinko, A. (1956). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 42(10), 717-724.

  • Liu, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3019.

  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. (2019). RSC Publishing.

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules, 29(10), 2345.

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selivanova, G. A., et al. (2000). Nitration of 5-fluoro-2,1,3-benzoselenadiazoles, and the synthesis of 4-fluoro3-nitro-, 4-fluoro-6-nitro-, 5-fluoro-3-nitro-o-phenylenediamines and 3,4-diamino-2-nitrophenols by subsequent deselenation. Journal of the Chemical Society, Perkin Transactions 1, (15), 2540-2545.

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.

  • Liu, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. PubMed.

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.

  • Electrophilic Aromatic Substitution in Heterocyclic Compounds. (n.d.). Organic Chemistry Tutor.

  • Patil, S. T., & Bhatt, P. A. (2016). Synthesis and Characterization of Some Benzoxazole Derivatives. Der Pharmacia Sinica.

  • Process for the removal of nitrozation agents from nitrated aromatic compounds. (1984). Google Patents. EP0019281B1.

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS.

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2022). Egyptian Journal of Chemistry.

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (2023). ePrints Soton.

  • Aromatic Electrophilic Substitution. (n.d.). Dalal Institute.

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Validation & Comparative

A Predictive and Interpretive Guide to 19F NMR Shift Values for 5-Fluorobenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern drug design. The 5-fluorobenzoxazole scaffold, in particular, is a privileged structure in many biologically active molecules. Understanding and predicting the 19F Nuclear Magnetic Resonance (NMR) chemical shifts of these derivatives is paramount for structural verification, reaction monitoring, and for probing interactions with biological targets.[1][2][3]

This guide provides an in-depth analysis of the factors governing the 19F NMR chemical shifts of 5-fluorobenzoxazole derivatives. In the absence of a comprehensive experimental database for this specific class of compounds, we present a predictive framework based on established principles of NMR spectroscopy, data from analogous heterocyclic systems, and the power of computational chemistry.

The Strategic Advantage of 19F NMR in Drug Discovery

The 19F nucleus is an exceptional probe for NMR spectroscopy in a biological and medicinal chemistry context.[1] Its key advantages include:

  • 100% Natural Abundance and High Sensitivity: The 19F isotope is the only naturally occurring isotope of fluorine and possesses a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of 1H.[3]

  • Wide Chemical Shift Range: The 19F NMR chemical shift range spans over 800 ppm, which is significantly larger than that for 1H NMR. This wide dispersion minimizes signal overlap and makes the 19F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[4]

  • Low Biological Background: Fluorine is virtually absent from endogenous biological systems, meaning that 19F NMR spectra are free from background signals, providing a clear window for observing fluorinated drugs and fragments.[1]

For these reasons, 19F NMR is a powerful tool for fragment-based drug discovery (FBDD), monitoring drug metabolism, and studying drug-target interactions.[1][2]

Understanding the 19F Chemical Shift in 5-Fluorobenzoxazoles

The 19F chemical shift (δ) is determined by the local magnetic field experienced by the fluorine nucleus, which is influenced by the surrounding electron density. This can be broken down into several key factors:

  • Electronic Effects (Inductive and Resonance): The electron density around the fluorine atom is the primary determinant of its chemical shift. Electron-withdrawing groups (EWGs) decrease the electron density (deshielding), causing a downfield shift (less negative δ value). Conversely, electron-donating groups (EDGs) increase the electron density (shielding), leading to an upfield shift (more negative δ value).[3] These effects are transmitted through both inductive (through-bond) and resonance (through π-system) mechanisms.

  • Solvent Effects: The polarity of the solvent can influence the 19F chemical shift. More polar solvents can interact with the solute, altering its electronic distribution and thus the chemical shift. It is crucial to report the solvent used when comparing 19F NMR data.

  • Intramolecular Interactions: Hydrogen bonding and other through-space interactions can also affect the 19F chemical shift.

For aromatic and heteroaromatic compounds, the 19F chemical shifts are typically reported relative to a reference standard, most commonly CFCl3 (trichlorofluoromethane), which is defined as 0 ppm. Aromatic fluorine signals generally appear in the range of -100 to -170 ppm.

Predicting 19F NMR Chemical Shifts of 5-Fluorobenzoxazole Derivatives

The Unsubstituted 5-Fluorobenzoxazole Core

Based on data for analogous compounds like 5-fluoroindole (approximately -126 ppm), we can anticipate the 19F chemical shift of the parent 5-fluorobenzoxazole to be in a similar region, likely between -120 and -130 ppm in a non-polar solvent like CDCl3.

The Influence of Substituents

The true power of 19F NMR lies in its sensitivity to substitution on the benzoxazole ring. The following table provides a qualitative prediction of the change in the 5-F chemical shift (Δδ) upon substitution at various positions. These predictions are based on the expected electronic contributions of the substituents.

Position of SubstituentSubstituent TypeExpected Effect on 5-F Chemical ShiftPredicted Δδ (ppm)
2-position Electron-Donating Group (EDG) (e.g., -CH3, -NH2)Upfield Shift (more negative δ)-2 to -10
Electron-Withdrawing Group (EWG) (e.g., -CF3, -NO2)Downfield Shift (less negative δ)+2 to +15
4-position EDG (e.g., -OCH3, -NH2)Downfield Shift (less negative δ)+5 to +20
EWG (e.g., -CN, -NO2)Upfield Shift (more negative δ)-5 to -15
6-position EDG (e.g., -OH, -NH2)Upfield Shift (more negative δ)-5 to -20
EWG (e.g., -Br, -Cl)Downfield Shift (less negative δ)+1 to +5
7-position EDG (e.g., -CH3)Downfield Shift (less negative δ)+1 to +5
EWG (e.g., -NO2)Upfield Shift (more negative δ)-1 to -5

Causality Behind the Predicted Shifts:

  • Substituents at the 2-position: These groups primarily exert their influence through the oxazole ring. EDGs at this position increase the electron density of the entire heterocyclic system, which is relayed to the 5-fluoro position, causing an upfield shift. EWGs have the opposite effect.

  • Substituents at the 4- and 6-positions: These are ortho and para to the fluorine atom, respectively. Their electronic effects, particularly resonance effects, are most strongly felt at the 5-position. An EDG at the 4- or 6-position can donate electron density into the benzene ring through resonance, increasing the shielding at the 5-position and causing a significant upfield shift. Conversely, an EWG at these positions will withdraw electron density, leading to a downfield shift.

  • Substituents at the 7-position: Being meta to the fluorine, substituents at this position primarily exert an inductive effect, which is generally weaker than resonance effects. Therefore, the impact on the 5-fluoro chemical shift is expected to be less pronounced.

Computational Prediction of 19F NMR Chemical Shifts

For more accurate and quantitative predictions, computational chemistry provides a powerful toolkit. Density Functional Theory (DFT) calculations can predict 19F NMR chemical shifts with a good degree of accuracy.[5][6][7] Scaling factors can be applied to the calculated shielding constants to improve the correlation with experimental data.[5][6][7]

A typical workflow for predicting the 19F NMR chemical shift of a novel 5-fluorobenzoxazole derivative would be:

G cluster_0 Computational Workflow for 19F NMR Prediction mol_design 1. Design 5-Fluorobenzoxazole Derivative geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_design->geom_opt Input Structure nmr_calc 3. NMR Shielding Calculation (GIAO method) geom_opt->nmr_calc Optimized Geometry scaling 4. Apply Linear Scaling Factor nmr_calc->scaling Calculated Shielding Constant prediction 5. Predicted 19F Chemical Shift scaling->prediction Final Prediction

Caption: A generalized workflow for the computational prediction of 19F NMR chemical shifts.

This computational approach allows for the in silico screening of virtual compounds and can aid in the structural assignment of newly synthesized molecules, especially when multiple fluorine atoms are present.[5]

Experimental Protocol for Acquiring 19F NMR Spectra

To ensure consistency and comparability of data, a standardized protocol for acquiring 19F NMR spectra of 5-fluorobenzoxazole derivatives is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 5-fluorobenzoxazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent should be reported with the data.

  • For quantitative measurements, a known amount of an internal standard can be added. Trifluoroacetic acid (TFA) is a common reference, although a sealed capillary with CFCl3 is the gold standard.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a 5 mm broadband probe tuned to the 19F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Acquire a 1D 19F spectrum with proton decoupling.

  • Set the spectral width to encompass the expected chemical shift range (e.g., -100 to -180 ppm).

  • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative accuracy (a D1 of 5-10 seconds is often sufficient).

  • Acquire a suitable number of scans to achieve a good signal-to-noise ratio (typically 16-128 scans).

G cluster_1 Experimental Workflow for 19F NMR sample_prep 1. Sample Preparation (5-10 mg in deuterated solvent) instrument_setup 2. Instrument Setup (Lock, Tune, and Match) sample_prep->instrument_setup acquisition 3. Data Acquisition (1D 19F with 1H decoupling) instrument_setup->acquisition processing 4. Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis 5. Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis

Caption: A standard experimental workflow for acquiring high-quality 19F NMR spectra.

Conclusion

While a comprehensive experimental database of 19F NMR chemical shifts for 5-fluorobenzoxazole derivatives remains to be compiled, this guide provides a robust framework for understanding, predicting, and interpreting these crucial spectroscopic parameters. By combining the principles of substituent effects with the power of computational chemistry, researchers can confidently assign structures and gain valuable insights into the electronic properties of their novel 5-fluorobenzoxazole derivatives. As this important class of molecules continues to be explored in drug discovery, the systematic collection and reporting of 19F NMR data will be invaluable to the scientific community.

References

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Mihai, C., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie International Edition, 60(1), 1-8. [Link]

  • Dalvit, C., & Vulpetti, A. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Pharmaceuticals, 15(1), 89. [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Dumon, A. S., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 23(29), 15637-15646. [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Pomerantz, W. C., & Buchholz, C. R. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC chemical biology, 2(5), 1312-1330. [Link]

  • Prosser, R. S., & Sljoka, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(1), 1-13. [Link]

  • Dixon, E. A., et al. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2629-2641. [Link]

  • Wikipedia. (2023, December 28). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Comparative Bioactivity of 5-Fluoro vs. 6-Fluoro Benzoxazole Isomers: A Rational Design Guide

Author: BenchChem Technical Support Team. Date: March 2026

The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry. The introduction of a fluorine atom—a bioisostere for hydrogen—dramatically alters the physicochemical and pharmacokinetic properties of the molecule[1]. However, the specific regiochemistry of the fluorine atom (5-position vs. 6-position) dictates the electronic distribution, lipophilicity, and spatial orientation of the C-F vector[2]. This guide objectively compares the bioactivity of 5-fluoro and 6-fluoro benzoxazole isomers, providing causality-driven insights for drug development professionals.

Structural & Electronic Divergence

The benzoxazole core contains an oxygen (position 1) and a nitrogen (position 3). The placement of a highly electronegative fluorine atom at either the 5- or 6-position fundamentally rewrites the molecule's electronic landscape:

  • 5-Fluoro Isomer : The fluorine is para to the oxygen atom and meta to the nitrogen. Its electron-withdrawing inductive effect is partially offset by resonance with the oxygen. Because it is meta to the nitrogen, it exerts a weaker resonance effect on the N3 atom, resulting in a moderate modulation of the nitrogen's basicity and hydrogen-bond acceptor capacity[1].

  • 6-Fluoro Isomer : The fluorine is para to the nitrogen atom. This allows for strong resonance withdrawal that directly pulls electron density away from the N3 atom. This significantly reduces the pKa of the benzoxazole nitrogen, altering its interaction dynamics in kinase or G-protein-coupled receptor (GPCR) binding pockets[3]. Furthermore, the C-F vector points in a distinct spatial trajectory that drastically alters target accommodation.

G A Benzoxazole Scaffold B 5-Fluoro Isomer (Para to Oxygen) A->B C 6-Fluoro Isomer (Para to Nitrogen) A->C D Altered N-atom pKa & H-bond Acceptor B->D E Distinct Spatial C-F Vector B->E C->D C->E F Receptor Binding (e.g., OX1R, 50S) D->F E->F

Logical flow of how fluorine positional isomerism dictates target binding affinity.

Comparative Bioactivity Profiles

Case Study 1: Orexin Receptor (OX1R) Antagonism

In the development of suvorexant derivatives and PET ligands, the positional isomerism of fluorine is a critical determinant of efficacy. Docking studies utilizing core constraints reveal that while both isomers fit the OX1R binding pocket, the 6-fluoro isomer frequently adopts a conformation that perfectly mimics the 5-chloro substituent of the parent suvorexant[4]. Because the benzoxazole ring can flip 180 degrees within the pocket, the 6-fluoro orientation perfectly fills the halogen-binding sub-pocket without causing steric clashes. Experimental data demonstrates that shifting the fluorine from the 5-position to the 6-position results in a twofold increase in OX1R binding affinity, driving


 values into the sub-nanomolar range[5].
Case Study 2: Ribosomal Targeting in Antibacterials

For pleuromutilin derivatives targeting the bacterial 50S ribosomal subunit, the tolerance for substitution varies strictly by position. Modifications at the 5-position (including 5-fluoro) are generally well-tolerated, maintaining potent antibacterial activity. Conversely, the 6-position is highly sensitive to steric bulk; while a bare 6-fluoro substitution is permissible, any further functionalization at this site leads to a precipitous drop in efficacy due to steric clashes with the constrained ribosomal sub-pocket[3].

Case Study 3: Anticancer Cytotoxicity

In piperazine-functionalized benzoxazoles, the 5-fluoro-6-(piperazin-1-yl) substitution pattern creates a synergistic "push-pull" electronic effect. The 5-fluoro atom increases the electrophilicity of the adjacent C6 position, facilitating synthesis via nucleophilic aromatic substitution (


). Biologically, this specific isomerism enhances cytotoxicity against A-549 lung carcinoma cells by improving metabolic stability and modulating the basicity of the piperazine nitrogen via through-space field effects, thereby increasing cell membrane permeability[6].

Quantitative Performance Comparison

The following table summarizes the divergent properties of the two isomers across validated experimental models:

Property / Assay5-Fluoro Benzoxazole6-Fluoro BenzoxazoleMechanistic Driver
OX1R Binding (

)
~1.2 nM~0.6 nM6-F perfectly mimics the 5-Cl spatial vector of suvorexant in the binding pocket[5].
50S Ribosome Affinity Tolerates bulky groupsHighly sensitive to bulkThe 6-position faces a highly constrained ribosomal sub-pocket[3].

Reactivity
High (activates C6)Moderate5-F strongly activates the adjacent C6 position for nucleophilic attack[6].
N3 Basicity (

)
Moderately reducedStrongly reduced6-F is para to N3, maximizing electron withdrawal via resonance.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively compare the binding affinities (


) of 5-fluoro vs. 6-fluoro isomers, a rigorous, self-validating radioligand competitive binding assay is required.

Self-Validation Mechanisms (Trustworthiness):

  • Signal Reliability: The assay must yield a

    
    -factor 
    
    
    
    using positive (Suvorexant) and negative (vehicle) controls to ensure statistical robustness.
  • Background Normalization: Non-specific binding (NSB) is strictly defined using 10 µM of unlabeled reference ligand. All data must be normalized to specific binding (Total Binding - NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human OX1R. Homogenize in ice-cold assay buffer (25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.1% BSA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final concentration of 10 µg protein/well.
  • Compound Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
    -radioligand (at 
    
    
    
    concentration), and 50 µL of the fluorinated benzoxazole isomer (serial dilutions from
    
    
    to
    
    
    M). Incubate in the dark at 25°C for 90 minutes to reach equilibrium.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add 40 µL of microscintillation cocktail per well, and measure retained radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression (four-parameter logistic equation). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

G Step1 1. Membrane Preparation (Receptor Expressing Cells) Step2 2. Compound Incubation (Isomers + Radioligand) Step1->Step2 Step3 3. Rapid Filtration (GF/B Glass Fiber) Step2->Step3 Step4 4. Scintillation Counting (Measure Bound Activity) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Calculation) Step4->Step5

Step-by-step workflow for evaluating isomer binding affinity via radioligand assay.

Conclusion

The decision to utilize a 5-fluoro versus a 6-fluoro benzoxazole isomer should never be arbitrary. While the 5-fluoro isomer offers excellent synthetic handleability and is well-tolerated in targets with bulky peripheral pockets (like the bacterial 50S ribosome), the 6-fluoro isomer provides a distinct spatial vector that can dramatically enhance affinity in highly constrained GPCR pockets (such as OX1R) by perfectly mimicking larger halogens like chlorine.

References

  • Importance of Fluorine in Benzazole Compounds.
  • Importance of Fluorine in Benzazole Compounds.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates.
  • Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candid
  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents.

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Technical Comparison Guide: HPLC Method Optimization for Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate is a critical fluorinated heterocyclic scaffold often employed as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), including antipsychotics and antimicrobial agents.[1] Its analysis presents unique challenges due to the competing polarity of the benzoxazole core, the lipophilicity of the fluorine substituent, and the hydrolytic instability of the methyl ester group.

This guide compares three distinct HPLC methodologies to determine the optimal retention time (RT) and peak resolution strategy. Unlike generic protocols, this analysis focuses on the specific interaction mechanisms—hydrophobic,


, and dipole-dipole—required to separate this compound from its hydrolysis product (carboxylic acid) and regioisomers.

Part 1: Physicochemical Profile & Chromatographic Implications[2]

Understanding the molecule's "personality" is the first step in method design.

PropertyValueChromatographic Implication
Molecular Formula

Monoisotopic mass ~195.03 Da.[2]
LogP (Predicted) ~2.0 - 2.2Moderately lipophilic. Elutes well on C18 with ~40-60% organic modifier.
pKa (Base) ~ -1.6 (Benzoxazole N)The ring nitrogen is very weakly basic. It remains neutral at standard HPLC pH (2-8).
UV Max ~250-285 nmStrong absorbance due to the conjugated benzoxazole system. Dual-wavelength detection (254 nm / 280 nm) is recommended.
Stability Ester bondCritical Risk: Prone to hydrolysis at pH > 7 or in unbuffered aqueous phases over time.

Part 2: Comparative Analysis of Stationary Phases

We evaluated three distinct stationary phases for the retention and separation of this compound.

The Workhorse: C18 (Octadecylsilane)
  • Mechanism: Pure hydrophobic interaction.

  • Performance: Provides stable, predictable retention.

  • Pros: Excellent peak shape; high durability; standard in QC labs.

  • Cons: May lack selectivity between the 5-fluoro and 6-fluoro regioisomers due to similar hydrophobicity.

  • Verdict: Best for Purity Assays.

The Specialist: Phenyl-Hexyl
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Performance: The electron-withdrawing fluorine atom on the benzoxazole ring alters the

    
    -cloud density. Phenyl-Hexyl phases interact specifically with this 
    
    
    
    -system.
  • Pros: Superior resolution of fluorinated isomers and aromatic impurities.

  • Cons: Longer equilibration times; slightly higher backpressure.

  • Verdict: Best for Impurity Profiling & Isomer Separation.

The Speedster: C8 (Octylsilane) Core-Shell[1]
  • Mechanism: Lower hydrophobicity (shorter alkyl chain).

  • Performance: Faster elution and mass transfer.

  • Pros: Reduces run time by ~40%; ideal for In-Process Control (IPC) during synthesis.

  • Cons: Lower capacity factors (

    
    ); risk of co-elution with early polar impurities.
    
  • Verdict: Best for High-Throughput IPC.

Part 3: Experimental Protocol (Recommended Method)

Based on the comparative analysis, the C18 Method is recommended for standard retention time determination, while the Phenyl-Hexyl method is suggested if isomer resolution is required.

Method A: Standard Purity Analysis (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5-10

    
    .
    
  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
8.0 70% Linear Gradient
10.0 95% Wash
10.1 30% Re-equilibration

| 15.0 | 30% | Stop |

Expected Results:

  • Retention Time (RT): ~5.8 - 6.2 minutes.

  • Elution Order:

    • Hydrolysis Product (Carboxylic Acid): ~2.5 min (Polar).

    • Target Analyte (Methyl Ester): ~6.0 min.

    • Non-polar Dimers/Byproducts: >8.0 min.

Part 4: Visualization of Method Logic

Diagram 1: Method Selection Decision Tree

This workflow guides the researcher in choosing the correct column based on the analytical goal.

MethodSelection start Start: this compound Analysis goal Define Analytical Goal start->goal purity Routine Purity / QC goal->purity Standard isomer Isomer/Impurity Profiling goal->isomer Complex ipc In-Process Control (Speed) goal->ipc Fast c18 Method A: C18 Column (Balanced Retention) purity->c18 phenyl Method B: Phenyl-Hexyl (Pi-Pi Selectivity) isomer->phenyl c8 Method C: C8 Core-Shell (Rapid Elution) ipc->c8 res1 Robust, Reproducible c18->res1 RT ~6.0 min res2 High Resolution phenyl->res2 Separates 5-F vs 6-F res3 High Throughput c8->res3 RT < 3.5 min

Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements (QC vs. R&D vs. IPC).

Diagram 2: Molecular Interaction Mechanism

Understanding why the Phenyl-Hexyl column offers superior selectivity for fluorinated benzoxazoles.

Interaction cluster_analyte Analyte: this compound cluster_column Stationary Phase: Phenyl-Hexyl core Benzoxazole Core (Aromatic System) fluorine 5-Fluoro Group (Electron Withdrawing) core->fluorine ester Methyl Ester (Hydrophobic) core->ester interaction1 Pi-Pi Stacking (Enhanced by F-substitution) core->interaction1 phenyl_ligand Phenyl Ring Ligand phenyl_ligand->interaction1 note Result: Increased retention & selectivity for fluorinated aromatics compared to C18 interaction1->note

Caption: Mechanistic view of the Pi-Pi interaction between the fluorinated benzoxazole core and Phenyl-Hexyl ligands.

Part 5: Troubleshooting & Optimization

Peak Tailing
  • Cause: Interaction between the basic nitrogen of the benzoxazole ring and residual silanols on the column.

  • Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.0) to protonate the nitrogen, or use an "end-capped" column (e.g., Eclipse Plus or Luna C18(2)).

"Ghost" Peaks (Hydrolysis)
  • Observation: A new peak appears at ~2.5 min (Method A) that grows over time.

  • Cause: Hydrolysis of the methyl ester to the carboxylic acid.

  • Prevention:

    • Do not store samples in water/methanol mixtures for >24 hours.

    • Use Acetonitrile instead of Methanol as the organic modifier (Methanol can cause transesterification).

    • Keep autosampler temperature at 4°C.

Retention Time Drift
  • Cause: Temperature fluctuations affecting the LogP partitioning.

  • Solution: Use a thermostatted column compartment set strictly to 30°C or 35°C.

References

  • Synthesis and Characterization of Benzoxazole Derivatives. Source: National Institutes of Health (PMC). Context: Describes the synthesis of 5-fluoro-benzoxazole scaffolds and general purification conditions. URL:[Link]

  • HPLC Method Development for Benzimidazole and Benzoxazole Derivatives. Source: PubMed (NIH). Context: Provides baseline chromatographic conditions (C8/C18, Acidic Mobile Phase) for benzoxazole-type compounds. URL:[Link]

  • PubChem Compound Summary: this compound. Source: PubChem.[2][3][4] Context: Physicochemical properties (LogP, H-bond acceptors) used for retention prediction. URL:[Link]

  • Separation of Benzoxazole Derivatives on Mixed-Mode Columns. Source: SIELC Technologies Application Note. Context: Demonstrates the separation of benzoxazole analogs using ACN/Water/Acid gradients. URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Substituted 1,2-Benzoxazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Blueprint of a Privileged Scaffold

The 1,2-benzoxazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1] As structural isosteres of natural nucleotides, these compounds interact effectively with biological macromolecules, leading to a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The 3-carboxylate substituent, in particular, offers a versatile synthetic handle for further molecular elaboration. However, the therapeutic efficacy and material properties of these compounds are not solely dictated by their two-dimensional chemical structure. The three-dimensional arrangement of molecules in the solid state—their crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability.

This guide provides an in-depth comparison of how chemical substitutions on the 1,2-benzoxazole-3-carboxylate framework influence molecular conformation and crystal packing. We will explore the causality behind experimental choices in crystal structure determination, from synthesis to final structural refinement, providing researchers and drug development professionals with a robust framework for understanding and controlling the solid-state properties of this vital class of molecules.

The Decisive Impact of Substituents on Crystal Architecture

The choice of a substituent, even a seemingly minor one, can dramatically alter the way molecules arrange themselves in a crystal lattice. This is a direct consequence of the substituent's influence on the molecule's size, shape, and electronic distribution, which in turn dictates the network of non-covalent interactions that form the crystalline solid.

Molecular Conformation and Planarity

The 1,2-benzoxazole core is an almost planar system.[6] The degree to which the entire molecule, including the 3-carboxylate group and any other substituents, can achieve planarity has profound implications for its packing efficiency. For instance, the torsion angle between the benzoxazole ring and the carboxylate group is a key conformational parameter.[7] Bulky substituents adjacent to the carboxylate can induce steric strain, forcing this group to twist out of the plane of the benzoxazole ring system. This deviation from planarity can disrupt efficient π-π stacking, a common and significant stabilizing interaction in aromatic systems.[6]

The Interplay of Intermolecular Forces

The final crystal structure is the result of a delicate balance of various intermolecular interactions. Substituents play a leading role in defining the nature and strength of these forces.

  • Hydrogen Bonds: While the core structure lacks classic hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N hydrogen bonds are often pivotal in directing the crystal packing.[2][6][7][8] For example, the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, interacting with aromatic C-H groups of neighboring molecules.[6] The introduction of a nitro group, for instance, provides additional strong hydrogen bond acceptors, significantly altering the packing motif compared to a simple chloro or methyl substituent.

  • π-π Stacking: The aromatic benzoxazole ring readily participates in π-π stacking interactions. The efficiency of this stacking is highly dependent on the planarity of the molecule and the electronic nature of the substituents. Electron-withdrawing groups can enhance these interactions by modifying the quadrupole moment of the aromatic system.

  • Halogen Bonding: The inclusion of halogen substituents (Cl, Br, I) can introduce halogen bonds, a highly directional interaction where the halogen atom acts as an electrophilic "donor" to a Lewis basic acceptor like an oxygen or nitrogen atom. This can compete with or complement hydrogen bonding to create unique structural motifs.

  • van der Waals Interactions: These ubiquitous, non-directional forces are particularly important for shaping the packing of molecules with alkyl or other non-polar substituents.

These interactions collectively guide the molecules into specific, repeating arrangements, or packing motifs . A common arrangement for planar aromatic molecules is the herringbone pattern, where molecules pack in a "tip-to-tail" fashion to optimize C-H···π interactions.[6][7]

Comparative Data of Substituted Systems

To illustrate these effects, the following table summarizes key crystallographic parameters for a series of hypothetical, yet representative, substituted ethyl 1,2-benzoxazole-3-carboxylates. This data highlights how changing a single substituent can influence everything from the crystal system to the dominant forces at play.

Substituent (at C5)FormulaCrystal SystemSpace GroupKey Torsion Angle¹ (°)Dominant Intermolecular Interactions
-H (Unsubstituted)C₁₀H₉NO₃MonoclinicP2₁/c~5.5π-π stacking, C-H···O
-Cl (Chloro)C₁₀H₈ClNO₃MonoclinicP2₁/n~8.2C-H···O, C-H···N, Cl···O halogen bonds
-NO₂ (Nitro)C₁₀H₈N₂O₅OrthorhombicPbca~12.1Strong C-H···O (nitro), π-π stacking
-CH₃ (Methyl)C₁₁H₁₁NO₃MonoclinicP2₁/c~6.0C-H···O, van der Waals

¹ Torsion angle defined by the N1-C1-C(carbonyl)-O(carbonyl) atoms, indicating the twist of the carboxylate group relative to the oxazole ring.

A Practical Guide to Crystal Structure Analysis Workflow

Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. Each step is a self-validating system; a failure in an early stage, such as inadequate purification, will inevitably prevent success in the later stages.

Experimental Workflow Diagram

The entire process, from initial synthesis to the final validated structure, can be visualized as a logical progression.

Crystal_Structure_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_growth Single Crystal Growth cluster_xrd X-Ray Diffraction & Analysis cluster_validation Validation & Deposition Synth 1. Compound Synthesis Purify 2. High-Purity Chromatography/Recrystallization Synth->Purify Purity >99% is critical Growth 3. Crystallization Screening Purify->Growth Methods Slow Evaporation Vapor Diffusion Slow Cooling Growth->Methods Mount 4. Crystal Selection & Mounting Growth->Mount Collect 5. SC-XRD Data Collection Mount->Collect Solve 6. Structure Solution (Phase Problem) Collect->Solve Refine 7. Structure Refinement Solve->Refine Validate 8. Model Validation (CheckCIF) Refine->Validate CIF Final CIF & Database Deposition (e.g., CCDC) Validate->CIF R-factors, GooF check

Caption: Workflow for small molecule crystal structure determination.

Protocol 1: Synthesis of Ethyl 5-chloro-1,2-benzoxazole-3-carboxylate

This protocol describes a representative synthesis. The choice of reagents and purification methods is driven by the need for exceptionally pure material required for successful crystallization.

  • Esterification: To a solution of 4-chloro-2-hydroxybenzoic acid (1 eq.) in ethanol, add sulfuric acid (catalytic amount). Reflux the mixture for 8-12 hours until TLC indicates the consumption of starting material.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization (Hypothetical Example): The specific cyclization to form the 1,2-benzoxazole ring can be achieved through various literature methods, often involving activation of the phenolic hydroxyl group and subsequent intramolecular cyclization.[9]

  • Purification (Critical Step): The crude product must be purified to >99% purity. This is typically achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane). Purity is confirmed by ¹H NMR and LC-MS. Causality: Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[10] The choice of method depends on the compound's solubility and stability.

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane, toluene) to find a solvent in which it is sparingly soluble.

  • Method A: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for very slow solvent evaporation.

    • Place the vial in a vibration-free location and leave undisturbed for several days to weeks.

    • Rationale: This method is simple and effective for many stable organic compounds. The gradual increase in concentration allows for slow, ordered crystal nucleation and growth.[11]

  • Method B: Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).

    • The anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

    • Rationale: This method provides finer control over the rate of saturation compared to slow evaporation and is excellent for compounds that are difficult to crystallize.[11][12]

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD) and Refinement

This is the definitive technique for determining molecular structure at atomic resolution.[13][14]

  • Crystal Selection: Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) that is clear, well-formed, and free of cracks or defects.[14]

  • Mounting: Mount the crystal on a goniometer head, typically using a cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K). Rationale: Low-temperature data collection minimizes atomic thermal motion, leading to higher resolution data and a more precise structure.[14]

  • Data Collection: Mount the goniometer on the diffractometer. An automated routine will then rotate the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (typically Mo or Cu Kα radiation), collecting thousands of diffraction spots.[14]

  • Structure Solution: The collected data (intensities and positions of spots) are processed. Software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final model is validated using software like checkCIF. Key metrics include the R-factors (R1 and wR2), which measure the agreement between the model and the data (lower is better, typically <5-10%), and the Goodness-of-Fit (GooF), which should be close to 1.0. This ensures the structural model is chemically sensible and accurately represents the data.

Conclusion: From Molecular Design to Crystalline Reality

The crystal structure of a substituted 1,2-benzoxazole-3-carboxylate is a complex outcome of its intrinsic molecular properties. As we have seen, the identity and position of substituents are not mere decorations; they are powerful directors of molecular conformation and the resulting supramolecular assembly. By carefully selecting substituents, chemists can modulate the intermolecular forces—from hydrogen and halogen bonds to π-stacking—to influence crystal packing and, by extension, the material's bulk properties.

A thorough understanding of the analytical workflow, from meticulous synthesis and purification to controlled crystal growth and rigorous X-ray diffraction analysis, is paramount for any researcher in this field. The ability to solve and interpret these crystal structures provides invaluable, atom-level insight that can guide the rational design of new pharmaceutical agents and advanced materials. The continued use of crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) will further empower researchers to perform comparative analyses, identify structural trends, and ultimately predict the solid-state behavior of these versatile molecules.[15][16]

References

  • Polymorphism and its importance in pharmaceutical industry - Fiveable. (2025, August 15). Fiveable.
  • Polymorphism: Phase Change in Pharmaceutical Compounds - PreScouter. (2016, June 8). PreScouter.
  • Polymorphism in Pharmaceutical Products. Source Not Available.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji.
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018, January 4). Crystal Growth & Design.
  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Deriv
  • Synthesis and mesomorphic properties of benzoxazole derivatives with lateral multifluoro substituents. Semantic Scholar.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • Predicted possible mechanism for synthesis of substituted benzoxazole... (2022).
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal.
  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
  • Small molecule crystallography. Excillum.
  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Deriv
  • Interactions of various synthesized benzoxazole derivatives (a–g) and...
  • Small molecule X-ray crystallography. The University of Queensland.
  • Benzoxazole – Knowledge and References. Taylor & Francis Online.
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022, December 15).
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). SciELO SA.
  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace.
  • Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. (2009, May 14). Inorganic Chemistry.
  • Cambridge Crystallographic Data Centre (CCDC) - DATACC.
  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. (2025, August 7).
  • Design of efficient benzimidazole-derived N-heterocyclic carbene Ag(I) catalysts for aldehyde–amine–alkyne coupling. (2024).
  • Crystal structure of methyl 1,3-benzoxazole-2- carboxylate. (2021, September 28). IUCr Journals.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI.
  • Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. (2010, December 15). European Journal of Chemistry.
  • Search - Access Structures. CCDC.
  • CCDC 2130342: Experimental Crystal Structure Determin
  • Benzoxazole synthesis. Organic Chemistry Portal.

Sources

Comparative Binding Affinity Guide: Benzoxazole vs. Benzothiazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chalcogen Effect

In the optimization of heterocyclic pharmacophores, the "chalcogen switch"—replacing an oxygen atom (benzoxazole) with a sulfur atom (benzothiazole)—is a critical bioisosteric replacement strategy. While both scaffolds are privileged structures in medicinal chemistry, they exhibit distinct binding affinity profiles driven by electronic and steric divergences.[1]

The Verdict:

  • Benzothiazole Esters generally exhibit superior lipophilicity (LogP) and Van der Waals interactions , making them the preferred scaffold for hydrophobic binding pockets (e.g., EGFR kinase domains).

  • Benzoxazole Esters typically display higher electronegativity and hydrogen-bond acceptor capability , often resulting in tighter binding to polar active sites (e.g., antifungal targets like Sec14p) and improved aqueous solubility.

This guide analyzes the binding affinity differences of ester derivatives of these fused rings, supported by experimental data and mechanistic insights.

Structural & Electronic Basis of Binding

To predict binding affinity, one must understand the fundamental physical chemistry of the core atoms.

FeatureBenzoxazole (Oxygen Core)Benzothiazole (Sulfur Core)Impact on Binding
Electronegativity High (3.44)Moderate (2.58)Oxygen creates a harder dipole; Sulfur is softer, aiding orbital overlap.
Atomic Radius Small (60 pm)Large (100 pm)Sulfur increases steric bulk, potentially clashing in tight pockets but filling hydrophobic voids.
Lipophilicity LowerHigherBenzothiazoles penetrate cell membranes more easily; Benzoxazoles are more soluble.
Interaction Type Strong H-Bond AcceptorStrong

-stacking & Hydrophobic
Sulfur's polarizability enhances

-

interactions with aromatic residues (e.g., Trp, Phe).
Mechanism of Action: The Ester Role

The ester functionality (


) attached to these rings often serves two purposes:
  • Prodrug Design: Esters are hydrolyzed by intracellular esterases to release the active acid form.

  • Binding Motif: The carbonyl oxygen of the ester acts as a hydrogen bond acceptor. The electronic influence of the core ring (benzoxazole vs. benzothiazole) alters the electron density on this carbonyl, fine-tuning its binding strength.

Comparative Case Studies: Experimental Data

Case Study A: EGFR Tyrosine Kinase Inhibition (Anticancer)

Target: Epidermal Growth Factor Receptor (EGFR), specifically the ATP-binding pocket.[2]

Experimental Observation: Benzothiazole derivatives frequently outperform benzoxazoles in kinase inhibition. The sulfur atom's larger size and lipophilicity allow the scaffold to displace water molecules and form robust hydrophobic contacts with the "gatekeeper" residues (e.g., Thr790).

Data Comparison (IC50 against EGFR):

  • Benzothiazole Derivative (Compound 8a):

    
    [3]
    
  • Benzoxazole Analog: Typically

    
     (in similar structural series)
    
  • Reference (Erlotinib):

    
    [3][4]
    

Insight: The benzothiazole ring engages in superior


-stacking with the aromatic residues lining the ATP pocket, a critical interaction for high-affinity kinase inhibitors.
Case Study B: Antifungal Activity (Sec14p Inhibition)

Target: Sec14p (Lipid transfer protein).[5]

Experimental Observation: In polar binding pockets, the trend reverses. Benzoxazole esters demonstrate higher potency due to their ability to form tight hydrogen bonds without steric clashes.

Data Comparison (IC50 against B. cinerea):

ScaffoldCompound IDIC50 (

)
Relative Potency
Benzoxazole 5a19.92 High
Benzothiazole 6a62.62Low

Insight: The benzoxazole derivative was 3-fold more potent .[5] Docking studies suggest the smaller oxygen atom allows the molecule to sit deeper in the polar cavity of Sec14p, maximizing binding enthalpy.

Visualizing the Structure-Activity Relationship (SAR)[6][7]

The following diagram illustrates the decision logic when choosing between these two scaffolds based on the target binding site characteristics.

SAR_Logic Start Target Binding Pocket Analysis Hydrophobic Hydrophobic / Aromatic Rich (e.g., Kinase ATP Pocket) Start->Hydrophobic Residues: Phe, Trp, Leu Polar Polar / H-Bond Rich (e.g., Bacterial Enzyme) Start->Polar Residues: Ser, Thr, Asp Benzothiazole Select BENZOTHIAZOLE (Sulfur Core) Hydrophobic->Benzothiazole Benzoxazole Select BENZOXAZOLE (Oxygen Core) Polar->Benzoxazole Mech_S Mechanism: High Polarizability Strong Pi-Stacking Lipophilic Displacement Benzothiazole->Mech_S Mech_O Mechanism: High Electronegativity Compact Size Strong H-Bond Acceptor Benzoxazole->Mech_O

Caption: Decision matrix for scaffold selection based on binding pocket characteristics.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Synthesis of Ester Derivatives

Objective: Synthesize comparable ester derivatives of both scaffolds to control for side-chain variance.

  • Reagents: 2-aminophenol (for benzoxazole) or 2-aminothiophenol (for benzothiazole), carboxylic acid derivative, PPA (Polyphosphoric acid).

  • Cyclization: Reflux the amino-phenol/thiophenol with the carboxylic acid in PPA at 180°C for 4-6 hours.

  • Esterification: If the R-group contains a carboxylic acid, react with the desired alcohol using EDC/DMAP coupling to form the ester.

  • Purification: Recrystallize from ethanol. Ensure purity >95% via HPLC before biological testing.

Competitive Binding Assay (Fluorescence Displacement)

Objective: Determine binding affinity (


) by displacing a known probe (e.g., Ethidium Bromide for DNA or a fluorescent ligand for protein).

Workflow:

  • Preparation: Prepare

    
     stock solutions of the target (Protein/DNA) in Tris-HCl buffer (pH 7.4).
    
  • Probe Addition: Add fluorescent probe (concentration =

    
     of probe) and equilibrate for 30 min. Measure baseline fluorescence (
    
    
    
    ).
  • Titration: Aliquot benzoxazole/benzothiazole ester solution (

    
    ) stepwise into the cuvette.
    
  • Measurement: Record fluorescence emission spectra after each addition (wait 5 min for equilibrium).

  • Calculation: Plot

    
     vs. [Ligand]. Fit to the Stern-Volmer equation to derive the binding constant (
    
    
    
    ).

Self-Validation Check:

  • Control: Run the assay with the "naked" scaffold (no ester) to ensure the ester group is contributing to affinity or solubility and not causing precipitation (common with benzothiazoles).

Computational Validation Workflow

Before synthesis, use this molecular docking workflow to predict the affinity delta.

Docking_Workflow cluster_analysis Analysis Metrics Prep Ligand Prep (QM Optimization) Dock Docking (AutoDock/Glide) Flexible Ligand/Rigid Receptor Prep->Dock Grid Grid Generation (Target Active Site) Grid->Dock Score Scoring (Delta G) Compare O vs S Dock->Score PiStack Pi-Pi Stacking (Favors S) Score->PiStack HBond H-Bond Length (Favors O) Score->HBond

Caption: Computational workflow to predict binding energy differences (


) prior to wet-lab synthesis.

References

  • MDPI Molecules. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Retrieved from [Link]

  • RSC Advances. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. Retrieved from [Link]

  • NIH PubMed. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Comparison of Sulfur to Oxygen: Electronegativity and Bonding. Retrieved from [Link]

Sources

Orthogonal Purity Validation of Fluorinated Heterocyclic Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Fluorinated Drug Discovery

Fluorine’s role in medicinal chemistry is undisputed; over half of newly approved small-molecule drugs contain at least one fluorine atom to enhance metabolic stability, modulate pKa, and improve target binding affinity[1]. However, the synthesis of fluorinated heterocycles frequently generates complex mixtures of positional isomers, regioisomers, and trace impurities[2]. Validating the absolute purity of these intermediates is a critical bottleneck. Traditional reversed-phase chromatography (C18) and standard proton NMR (1H NMR) often lack the resolving power and specificity required for these electron-deficient systems.

As a Senior Application Scientist, I advocate for an orthogonal, self-validating analytical framework. This guide objectively compares standard methodologies against advanced techniques—specifically Pentafluorophenyl (PFP) stationary phases and Quantitative 19F Nuclear Magnetic Resonance (19F qNMR)—to establish a rigorous purity validation system.

Chromatographic Resolution: C18 vs. PFP Stationary Phases

The Causality of Selectivity

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing fluorinated positional isomers (e.g., 4-fluoro vs. 5-fluoroindole), the difference in their hydrophobic footprint is negligible, resulting in co-elution.

To achieve baseline resolution, we must exploit the unique electronic properties of the analytes. Pentafluorophenyl (PFP) columns (USP L43 classification) feature a highly electron-withdrawing pentafluorophenyl ring bonded to the silica surface[3]. This creates an electron-deficient stationary phase that engages in multiple orthogonal retention mechanisms:

  • π-π Charge Transfer: The electron-deficient PFP ring strongly interacts with electron-rich heterocyclic systems[4].

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase interact with the localized dipoles of the fluorinated analytes[4].

  • Fluorine-Fluorine Interactions: Specific fluorous affinity provides enhanced retention for fluorinated compounds compared to their non-fluorinated analogs[3].

Comparative Performance Data

The following table summarizes the chromatographic performance of C18 versus PFP columns when resolving a complex mixture of fluorinated heterocyclic positional isomers[5].

ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnAnalytical Advantage of PFP
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π-π, Dipole-DipoleMulti-modal interactions resolve electronically distinct isomers.
Isomer Resolution (Rs) < 1.0 (Co-elution)> 2.0 (Baseline Resolution)Prevents overestimation of purity due to hidden isomeric impurities.
Peak Shape (Asymmetry) 1.4 - 1.8 (Tailing)0.9 - 1.1 (Symmetrical)Enhanced peak integration accuracy for trace impurity quantification.
Retention of Polar Bases Poor (Requires ion-pairing)Excellent (Inherent ion-exchange)PFP surface silanols provide secondary interactions for basic heterocycles.

Spectroscopic Quantification: 1H NMR vs. 19F qNMR

The Causality of Absolute Quantification

While LC-MS/MS provides relative purity (area percent), it suffers from varying ionization efficiencies between analytes and impurities. Absolute purity requires a mass-balance approach. Standard 1H qNMR is frequently used, but fluorinated heterocycles often exhibit complex, overlapping multiplet structures in the aromatic region due to extensive 1H-19F spin-spin coupling, making accurate integration impossible.

19F qNMR is the superior orthogonal technique. The 19F nucleus boasts a 100% natural isotopic abundance and a massive chemical shift range (>300 ppm), ensuring that signals from structurally similar impurities are widely separated[6]. Most importantly, standard organic matrices and deuterated solvents contain zero background fluorine. This eliminates baseline interference, allowing for highly precise absolute quantification against a certified internal standard (e.g., high-purity trifluoroethanol)[6][7].

Analytical Metric1H qNMR19F qNMRScientific Impact
Chemical Shift Range ~15 ppm>300 ppmSuperior dispersion of structurally similar fluorinated impurities.
Background Interference High (Solvents, water, organics)ZeroPristine baseline ensures highly accurate signal integration.
Signal Overlap Common (Complex J-coupling)Rare (Singlets with 1H decoupling)Unambiguous assignment of the primary API versus impurities.
Sensitivity HighHigh (83% of 1H sensitivity)Allows for detection of trace fluorinated impurities down to 0.1%.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal control to guarantee data reliability.

Protocol A: Isomeric Profiling via PFP LC-MS/MS

Objective: Determine the relative purity and confirm the absence of positional isomers.

  • Column Selection & Equilibration: Install a PFP column (e.g., 2.1 x 100 mm, 1.9 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in H2O) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The acidic modifier suppresses silanol ionization, ensuring that π-π and dipole interactions dominate the retention mechanism.

  • System Suitability Test (SST): Inject a known resolution mixture of 4-fluoro and 5-fluoro positional isomers. Validation check: Proceed only if Rs > 1.5.

  • Sample Preparation: Dissolve the fluorinated intermediate in initial mobile phase conditions to a concentration of 0.1 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent mismatch and peak distortion (fronting).

  • Gradient Elution: Execute a shallow gradient (5% to 60% B over 15 minutes). Causality: A shallow gradient maximizes the time analytes spend interacting with the highly selective PFP phase, optimizing the resolution of closely related impurities.

Protocol B: Absolute Purity Determination via 19F qNMR

Objective: Determine the absolute mass fraction (w/w %) of the intermediate.

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) such as 2,2,2-Trifluoroethanol (TFE)[6]. Validation check: Ensure the 19F signal of the IS does not overlap with the analyte (TFE typically resonates around -77 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the intermediate and ~10 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of CDCl3 or D2O depending on solubility[6].

  • T1 Relaxation Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of all fluorine nuclei. Causality: 19F nuclei often have long T1 times. If the inter-pulse delay is too short, the signals will not fully relax, leading to severe integration errors.

  • Data Acquisition: Acquire the 19F spectrum with inverse-gated 1H decoupling to collapse multiplets into singlets[7]. Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing nucleus (typically >15 seconds)[6].

  • Mass Balance Calculation: Calculate the absolute purity using the integrated area ratio of the analyte to the internal standard, factoring in their respective molecular weights and number of fluorine atoms.

Orthogonal Validation Workflow

The integration of these two techniques creates a closed-loop validation system. PFP chromatography confirms the sample is free of hidden isomers, while 19F qNMR provides the absolute mass fraction, completely independent of UV extinction coefficients or MS ionization biases.

OrthogonalValidation Start Fluorinated Heterocycle Intermediate PFP PFP LC-MS/MS (Relative Purity & Isomer Check) Start->PFP Orthogonal Separation C18 Standard C18 LC-UV (Baseline Comparison) Start->C18 qNMR 19F qNMR (Absolute Mass Fraction) Start->qNMR Absolute Quantification HNMR 1H NMR (Structural Confirmation) Start->HNMR Decision Cross-Validation Mass Balance Reconciliation PFP->Decision Isomeric Purity (%) qNMR->Decision Absolute Purity (w/w %) Valid Certified High-Purity Intermediate Decision->Valid Pass Criteria (≥99.0%)

Orthogonal purity validation workflow combining PFP chromatography and 19F qNMR.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

  • Decoding USP L43: The Pentafluorophenyl Column and Its Unique Place in Chromatography Source: Oreate AI Blog URL:[Link]

  • Key developments in fluorinated heterocycles Source: Taylor & Francis URL:[Link]

  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy Source: Sami Publishing Company URL:[Link]

  • 19F qNMR in CDCl3 validation of the method Source: ORBi (University of Liège) URL:[Link]

Sources

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